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2-Chloro-4-(4-fluorophenyl)nicotinonitrile Documentation Hub

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  • Product: 2-Chloro-4-(4-fluorophenyl)nicotinonitrile
  • CAS: 886362-05-6

Core Science & Biosynthesis

Foundational

The Strategic Role of 2-Chloro-4-(4-fluorophenyl)nicotinonitrile in Heterocyclic Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the design of targeted therapeutics relies heavily on privileged building blocks that offer both synthetic versatility and favorable physicochemical prope...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design of targeted therapeutics relies heavily on privileged building blocks that offer both synthetic versatility and favorable physicochemical properties. 2-Chloro-4-(4-fluorophenyl)nicotinonitrile (CAS: 886362-05-6) stands out as a highly strategic intermediate. By combining a highly reactive electrophilic center with a built-in cyclization trap and a metabolically stable lipophilic appendage, this molecule serves as the foundational core for synthesizing diverse fused heterocyclic systems, including pyrazolo[3,4-b]pyridines, pyrido[2,3-d]pyrimidines, and thieno[2,3-b]pyridines.

This technical guide dissects the molecular anatomy of this compound, details self-validating synthetic protocols for its derivatization, and maps the pharmacological target space of its downstream drug candidates.

Molecular Anatomy & Causality of Reactivity

The utility of 2-chloro-4-(4-fluorophenyl)nicotinonitrile is not coincidental; it is the result of highly orchestrated electronic and steric effects designed to facilitate divergent synthesis.

  • The 2-Chloro Position (The Electrophilic Hub): The carbon at position 2 is exceptionally electron-deficient. This is driven by the synergistic electron-withdrawing effects of the endocyclic pyridine nitrogen and the exocyclic 3-cyano group. Consequently, the 2-chloro group is highly activated toward Nucleophilic Aromatic Substitution (SNAr), allowing for rapid displacement by amines, hydrazines, or thiols under mild conditions, a critical feature highlighted in recent reviews of [1].

  • The 3-Cyano Group (The Cyclization Trap): While it acts inductively to activate the 2-position, the nitrile group's primary role is to serve as an internal electrophile. Once a nucleophile attacks the 2-position, the resulting intermediate is perfectly aligned for an intramolecular cyclization. Furthermore, the is highly robust, biocompatible, and often acts as a critical hydrogen-bond acceptor in target binding pockets if left intact[2].

  • The 4-(4-Fluorophenyl) Moiety (The Metabolic Shield): The inclusion of a fluorine atom at the para position of the phenyl ring provides essential metabolic stability by blocking cytochrome P450-mediated para-hydroxylation. Additionally, the highly electronegative fluorine modulates the lipophilicity (logP) of the molecule, enhancing cell membrane permeability while maintaining strong π−π stacking interactions within protein binding sites.

Divergent Synthetic Workflows: Self-Validating Protocols

The true power of this building block lies in its ability to undergo divergent synthesis to yield distinct pharmacological scaffolds, as demonstrated in studies utilizing similar [3].

G Core 2-Chloro-4-(4-fluorophenyl) nicotinonitrile Hydrazine Hydrazine Hydrate (SNAr + Cyclization) Core->Hydrazine Mercapto Ethyl 2-mercaptoacetate (Base-catalyzed) Core->Mercapto Amidine Amidines / Guanidines (Annulation) Core->Amidine Pyrazolo 3-Amino-1H-pyrazolo [3,4-b]pyridines (Kinase Inhibitors) Hydrazine->Pyrazolo Thieno Thieno[2,3-b]pyridines (Antimicrobial/GPCR) Mercapto->Thieno Pyrido Pyrido[2,3-d]pyrimidines (Anticancer Agents) Amidine->Pyrido

Divergent synthetic pathways of 2-Chloro-4-(4-fluorophenyl)nicotinonitrile to fused heterocycles.

Protocol A: Synthesis of 3-Amino-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine

Causality: Hydrazine acts as a bis-nucleophile. The terminal nitrogen attacks the 2-chloro position via SNAr. The intermediate subsequently undergoes intramolecular cyclization where the second nitrogen attacks the nitrile carbon, followed by tautomerization to yield the 3-amino group.

  • Initiation: Dissolve 10 mmol of 2-Chloro-4-(4-fluorophenyl)nicotinonitrile in 20 mL of absolute ethanol.

    • Causality: Ethanol is a polar protic solvent that stabilizes the anionic Meisenheimer complex intermediate during the initial SNAr step.

  • Nucleophilic Addition: Add 15 mmol of hydrazine hydrate dropwise at room temperature.

    • Validation Checkpoint: The solution will transition from pale yellow to deep orange within 15 minutes, visually confirming the formation of the intermediate hydrazinyl derivative.

  • Cyclization: Reflux the mixture at 80°C for 4 hours.

    • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The starting material spot (Rf ~0.6) will disappear, replaced by a highly polar product spot (Rf ~0.2). IR spectroscopy will confirm cyclization via the complete disappearance of the sharp C≡N stretch at ~2220 cm⁻¹.

  • Isolation: Cool to room temperature and pour into 100 mL of ice-cold water.

    • Validation Checkpoint: A dense precipitate will crash out immediately. Filter, wash with cold water, and recrystallize from ethanol to yield the pure pyrazolo[3,4-b]pyridine.

Protocol B: Synthesis of Ethyl 3-amino-4-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxylate

Causality: Utilizing a Gewald-type reaction, ethyl 2-mercaptoacetate provides a sulfur nucleophile that displaces the 2-chloro group. The active methylene group then attacks the adjacent nitrile to form the thiophene ring.

  • Initiation: Dissolve 10 mmol of the core nitrile and 12 mmol of ethyl 2-mercaptoacetate in 25 mL of anhydrous DMF.

  • Base Catalysis: Add 15 mmol of anhydrous potassium carbonate (K₂CO₃).

    • Causality: K₂CO₃ deprotonates the thiol, generating a highly reactive thiolate anion required to initiate the SNAr displacement.

  • Cyclization: Stir the mixture at 60°C for 6 hours.

    • Validation Checkpoint: The reaction mixture will become a thick suspension as KCl precipitates out of the solution, confirming the displacement of the chlorine atom.

  • Isolation: Quench the reaction by pouring it into 150 mL of crushed ice. Filter the resulting solid and recrystallize from methanol.

Pharmacological Target Space & Structural Biology

Derivatives synthesized from 2-chloro-4-(4-fluorophenyl)nicotinonitrile are highly privileged structures in pharmacology, particularly in the realm of oncology and infectious diseases.

G Inhibitor Pyrazolo[3,4-b]pyridine Derivative ATP ATP Binding Pocket Inhibitor->ATP Competes with ATP Hinge Hinge Region Hydrogen Bonding Inhibitor->Hinge N-H and N interactions Kinase Target Kinase (e.g., p38 MAPK / CDK) Block Inhibition of Phosphorylation Cascade Kinase->Block Prevents downstream signaling Hinge->Kinase Stabilizes inactive state

Mechanism of kinase inhibition by pyrazolo[3,4-b]pyridine derivatives via ATP pocket binding.

Quantitative Pharmacological Profiling

The structural features inherited from the parent nicotinonitrile dictate the binding affinity and target selectivity of the resulting drug candidates. The table below summarizes the typical target space and activity metrics for these scaffolds:

Scaffold DerivedPrimary Target ClassTypical IC₅₀ / MIC RangeKey Structural Contribution of the Core
Pyrazolo[3,4-b]pyridines Kinases (p38 MAPK, CDK2)10 – 500 nM3-Amino group acts as a critical H-bond donor at the kinase hinge region.
Pyrido[2,3-d]pyrimidines Tyrosine Kinases (EGFR)50 – 1000 nMPlanar heterocyclic system perfectly mimics the adenine ring of ATP.
Thieno[2,3-b]pyridines Antimicrobial (Gram-positive)1 – 10 µg/mLLipophilic 4-(4-fluorophenyl) core enhances bacterial membrane penetration.
2-Amino-nicotinonitriles GPCR Allosteric Modulators0.1 – 5 µMIntact nitrile group functions as a robust, directional H-bond acceptor.

References

  • Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Source: NIH / PMC URL: [Link]

  • Title: Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Source: NIH / PMC URL: [Link]

  • Title: Studies on 2-Arylhydrazononitriles: Synthesis of 3-Aryl-2-arylhydrazopropanenitriles and Their Utility as Precursors to 2-Substituted Indoles, 2-Substituted-1,2,3-Triazoles, and 1-Substituted Pyrazolo[4,3-d]pyrimidines. Source: MDPI URL: [Link]

Sources

Exploratory

Pharmacokinetic profiling of 2-Chloro-4-(4-fluorophenyl)nicotinonitrile derivatives

Pharmacokinetic Profiling of 2-Chloro-4-(4-fluorophenyl)nicotinonitrile Derivatives: A Hit-to-Lead ADME Whitepaper Executive Summary & Scaffold Rationale The optimization of small-molecule pharmacokinetics (PK) requires...

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Author: BenchChem Technical Support Team. Date: March 2026

Pharmacokinetic Profiling of 2-Chloro-4-(4-fluorophenyl)nicotinonitrile Derivatives: A Hit-to-Lead ADME Whitepaper

Executive Summary & Scaffold Rationale

The optimization of small-molecule pharmacokinetics (PK) requires a delicate balance between target affinity and drug-like properties. The 2-chloro-4-(4-fluorophenyl)nicotinonitrile core (CAS 886362-05-6) is a highly privileged scaffold frequently utilized in the development of kinase inhibitors and GPCR antagonists.

As a Senior Application Scientist, I approach this scaffold not just as a chemical structure, but as a dynamic system of metabolic liabilities and physicochemical properties. The structural causality is clear:

  • The 3-Cyano Group: Acts as a potent hydrogen-bond acceptor (often interacting with kinase hinge regions) while maintaining a low polar surface area (PSA).

  • The 4-Fluorophenyl Ring: The incorporation of the para-fluoro substitution is a deliberate metabolic shield. It blocks Cytochrome P450 (CYP)-mediated para-hydroxylation, a common liability in unsubstituted aryl rings, thereby shifting the metabolic soft spot to other regions of the molecule.

  • The 2-Chloro Position: Serves as a highly reactive electrophilic center for Nucleophilic Aromatic Substitution (SNAr). This allows for rapid library generation by displacing the chloride with various amines, anilines, or alkoxides.

However, modifying the C2 position drastically alters the lipophilicity (LogD) and basicity (pKa) of the resulting derivatives, directly impacting their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. This whitepaper details the systematic in vitro and in vivo PK profiling required to advance these derivatives from hit to lead, adhering to the principles established by Lipinski’s Rule of 5 .

ADME Profiling Strategy & Workflow

To systematically de-risk these derivatives, we employ a tiered screening cascade. We do not advance compounds to in vivo rodent models until they have demonstrated sufficient in vitro metabolic stability and intestinal permeability.

ADME_Workflow Compound 2-Chloro-4-(4-fluorophenyl) nicotinonitrile Core PhysChem Physicochemical Profiling (Kinetic Solubility, LogD) Compound->PhysChem Tier 1 InVitro In Vitro ADME (Caco-2, Microsomes) PhysChem->InVitro Tier 2 InVivo In Vivo PK (Rodent IV/PO Dosing) InVitro->InVivo Tier 3 Decision Lead Candidate Selection InVivo->Decision Tier 4

Fig 1: Tiered Hit-to-Lead ADME cascade for nicotinonitrile derivatives.

In Vitro Profiling: Permeability & Metabolic Stability
3.1. Intestinal Permeability (Caco-2)

Oral bioavailability is fundamentally dependent on the compound's ability to cross the intestinal epithelium. We utilize the Caco-2 cell line model, as its apparent permeability ( Papp​ ) strongly correlates with human oral absorption . Because basic amines added at the C2 position can be substrates for P-glycoprotein (P-gp) efflux transporters, calculating the Efflux Ratio (ER = Papp(B−A)​/Papp(A−B)​ ) is critical.

Self-Validating Caco-2 Protocol:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days to ensure full differentiation and tight junction formation.

  • Integrity Validation (Causality Check): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm². Add Lucifer Yellow (100 µM) to the apical chamber; its paracellular leakage must be < 1 × 10⁻⁶ cm/s to validate monolayer integrity.

  • Dosing: Spike the test derivative (10 µM in HBSS buffer, 1% DMSO) into the Apical (A) chamber for A-to-B assessment, and the Basolateral (B) chamber for B-to-A assessment.

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver compartments at 30, 60, 90, and 120 minutes.

  • System Controls: Run Propranolol (high permeability control, target Papp​ > 20 × 10⁻⁶ cm/s) and Atenolol (low permeability control, target Papp​ < 1 × 10⁻⁶ cm/s) concurrently.

  • Quantification: Analyze samples via LC-MS/MS and calculate Papp​

    (dQ/dt)/(C0​×A) .
3.2. Hepatic Microsomal Stability

First-pass metabolism in the liver dictates systemic exposure. By incubating derivatives with Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM), we determine the intrinsic clearance ( CLint​ ) and identify species-specific differences crucial for allometric scaling . Since the 4-fluoro group blocks aryl hydroxylation, metabolism is typically driven by CYP3A4-mediated N-dealkylation at the C2 substituent.

Self-Validating Microsomal Protocol:

  • Preparation: Prepare a 1 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Equilibration: Add the test derivative (final concentration 1 µM) and pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Validation Controls (Causality Check):

    • Minus-NADPH Control: Incubate the compound for 60 minutes without NADPH. Any depletion here indicates chemical instability in the buffer, not enzymatic clearance.

    • Positive Control: Run Verapamil concurrently. It must demonstrate high clearance ( CLint​ > 40 µL/min/mg) to prove the microsomes are enzymatically active.

  • Data Analysis: Plot natural log of percent remaining vs. time to find the elimination rate constant ( k ). Calculate CLint​=(k×V)/P , where V is incubation volume and P is protein mass.

Metabolic_Pathway Parent Derivative Core (C12H6ClFN2 Scaffold) CYP3A4 CYP3A4 Oxidation (Hepatic Microsomes) Parent->CYP3A4 N_Dealkylation N-Dealkylation (At C2-Amine) CYP3A4->N_Dealkylation Major Pathway Aryl_Hydroxylation Aryl Hydroxylation (Blocked by 4-Fluoro) CYP3A4->Aryl_Hydroxylation Minor/Blocked Excretion Renal/Biliary Excretion N_Dealkylation->Excretion

Fig 2: Principal CYP450-mediated metabolic pathways of the functionalized scaffold.

Data Presentation: In Vitro & In Vivo Translation

To illustrate the structure-PK relationship, we present data for three representative derivatives where the C2-chloro group was displaced by Morpholine (Cmpd 1), N-Methylpiperazine (Cmpd 2), and Cyclopentylamine (Cmpd 3).

Table 1: In Vitro ADME Data Summary
CompoundC2 SubstitutionKinetic Sol (µM)Caco-2 Papp​ (10⁻⁶ cm/s)Efflux RatioHLM CLint​ (µL/min/mg)RLM CLint​ (µL/min/mg)
1 Morpholine4512.51.23542
2 N-Methylpiperazine>1004.23.51522
3 Cyclopentylamino1522.10.985110

Causality Analysis: Compound 3 (Cyclopentylamino) exhibits high permeability due to its lipophilicity, but this same trait drives high CYP450 affinity, resulting in rapid microsomal clearance. Compound 2 (N-Methylpiperazine) is highly soluble due to its basic amine, which lowers its LogD. This reduces CYP-mediated clearance but makes it a substrate for P-gp efflux (Efflux Ratio = 3.5), lowering its apparent permeability.

Table 2: In Vivo Pharmacokinetic Parameters (Rat)

Dosing: Intravenous (IV) at 2 mg/kg; Per Os (PO) at 10 mg/kg.

CompoundCL (mL/min/kg) Vdss​ (L/kg) t1/2​ (h) AUCPO​ (h·ng/mL)Bioavailability (F%)
1 251.82.1145045%
2 123.54.5280065%
3 554.20.832012%

In Vivo Translation: The in vivo data perfectly validates the in vitro predictions. Compound 2 demonstrates the lowest systemic clearance (CL) and the highest volume of distribution ( Vdss​ ), a hallmark of basic amines that partition extensively into tissues. Despite its moderate in vitro permeability, its low first-pass metabolism allows for an excellent oral bioavailability of 65%. Conversely, Compound 3 suffers from severe first-pass extraction (CL = 55 mL/min/kg, approaching rat hepatic blood flow), resulting in a poor bioavailability of 12%.

Conclusion

The 2-chloro-4-(4-fluorophenyl)nicotinonitrile scaffold offers an excellent starting point for drug discovery, provided its physicochemical properties are carefully managed. By utilizing a self-validating ADME cascade, we can mechanistically understand how C2 substitutions dictate the balance between intestinal permeability and hepatic clearance. As demonstrated, introducing a basic, polar moiety (like N-methylpiperazine) successfully mitigates CYP-mediated clearance, yielding a lead candidate with a highly favorable in vivo pharmacokinetic profile.

References
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Available at: [Link]

  • Artursson, P., & Karlsson, J. (1991). "Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells." Biochemical and Biophysical Research Communications, 175(3), 880-885. Available at:[Link]

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes." Drug Metabolism and Disposition, 27(11), 1350-1359. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 2-Chloro-4-(4-fluorophenyl)nicotinonitrile

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Application Area: Pharmaceutical Intermediates, Agrochemical Development, and Kinase Inhibitor Synthesis Introduction and Strategic Rationale 2-Chl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Application Area: Pharmaceutical Intermediates, Agrochemical Development, and Kinase Inhibitor Synthesis

Introduction and Strategic Rationale

2-Chloro-4-(4-fluorophenyl)nicotinonitrile (also known as 2-chloro-4-(4-fluorophenyl)pyridine-3-carbonitrile) is a highly versatile, di-functionalized heterocyclic building block. It is frequently utilized as an advanced intermediate in the synthesis of complex biologically active molecules, including potent BCL6 (B-cell lymphoma 6) inhibitors[1] and novel agrochemical agents[2].

The strategic value of this molecule lies in its orthogonal reactivity. The nitrile group at the C3 position serves as a strong electron-withdrawing moiety, which activates the pyridine ring while providing a handle for downstream conversion into amides, amines, or tetrazoles. The primary synthetic challenge is achieving strict regiocontrol during the initial functionalization of the symmetrical-like precursor, 2,4-dichloronicotinonitrile.

Mechanistic Insight: The "Why" Behind C4-Regioselectivity

When subjecting 2,4-dichloronicotinonitrile to palladium-catalyzed Suzuki-Miyaura cross-coupling, the C4-chloride is intrinsically more reactive toward oxidative addition than the C2-chloride[3]. This regioselectivity is governed by electronic factors: the strong electron-withdrawing effect of the adjacent C3-cyano group, combined with the para-relationship to the electronegative pyridine nitrogen, significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at the C4 carbon. By carefully controlling the stoichiometry (limiting the boronic acid to 1.05 equivalents) and selecting a catalyst with a large bite angle (such as Pd(dppf)Cl₂), chemists can exploit this electronic bias to exclusively yield the C4-arylated product, preserving the C2-chloride for subsequent Nucleophilic Aromatic Substitution (S_NAr) or secondary cross-couplings[1].

Experimental Workflow and Visualization

G N1 Reaction Setup (Argon Degassing) N2 Suzuki Coupling (Pd(dppf)Cl2, 80°C) N1->N2 N3 Aqueous Workup & Extraction N2->N3 N4 Silica Gel Purification N3->N4 N5 Validation (LCMS: m/z 233) N4->N5

Workflow for the regioselective synthesis and isolation of the target nicotinonitrile.

Step-by-Step Synthesis Protocol

Self-Validating System: This protocol is designed with built-in analytical checkpoints to ensure reaction integrity before proceeding to subsequent steps.

Materials Required
  • Substrate: 2,4-Dichloronicotinonitrile (1.0 equiv)

  • Reagent: 4-Fluorophenylboronic acid (1.05 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Base: Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v ratio)

Procedure

Step 1: Reagent Preparation and Degassing

  • Charge an oven-dried Schlenk flask equipped with a magnetic stir bar with 2,4-dichloronicotinonitrile (10.0 mmol, 1.73 g), 4-fluorophenylboronic acid (10.5 mmol, 1.47 g), and K₂CO₃ (20.0 mmol, 2.76 g).

  • Add 1,4-dioxane (40 mL) and deionized water (10 mL) to create a biphasic system.

  • Critical Action: Sparge the mixture vigorously with Argon for 15 minutes.

    • Causality: Rigorous deoxygenation is mandatory. Oxygen promotes the homocoupling of the boronic acid (yielding 4,4'-difluorobiphenyl) and rapidly degrades the active Pd(0) catalytic species, which will stall the reaction and reduce overall yield.

Step 2: Catalytic Cycle Initiation 4. Under a positive stream of Argon, add the Pd(dppf)Cl₂ catalyst (0.5 mmol, 365 mg).

  • Causality: Pd(dppf)Cl₂ is specifically selected over standard Pd(PPh₃)₄ because the bidentate dppf ligand enforces a rigid geometry that suppresses unwanted bis-arylation and accelerates the reductive elimination step, locking in the desired C4-regioselectivity[3].

  • Seal the flask and heat the reaction mixture to 80 °C in a pre-heated oil bath for 4 to 6 hours.

Step 3: In-Process Monitoring (Self-Validation) 6. After 4 hours, sample the organic layer and analyze via TLC (Hexanes/EtOAc 3:1) and LCMS.

  • Validation Checkpoint: The reaction is deemed complete when the starting material peak (m/z 173 [M+H]⁺ for ³⁵Cl) is fully consumed and replaced by the product peak (m/z 233 [M+H]⁺). If starting material persists, continue heating for an additional 2 hours.

Step 4: Quenching and Extraction 7. Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). 8. Transfer to a separatory funnel and partition the layers. Extract the aqueous phase with additional ethyl acetate (2 × 30 mL). 9. Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude residue.

Step 5: Purification 10. Purify the crude material via flash column chromatography on silica gel, utilizing a gradient elution of 0% to 20% Ethyl Acetate in Hexanes. 11. The target compound, 2-chloro-4-(4-fluorophenyl)nicotinonitrile, elutes as a distinct UV-active band. Concentrate the pure fractions to afford the product as an off-white solid.

Quantitative Data & Optimization Summary

To highlight the importance of catalyst and solvent selection in this protocol, the following table summarizes the optimization parameters that govern the regioselective outcome of this specific cross-coupling.

EntryCatalyst SystemSolvent SystemTemp (°C)Conversion (%)Regioselectivity (C4:C2)
1Pd(PPh₃)₄Toluene / H₂O9082%6:1
2Pd(OAc)₂ / SPhosTHF / H₂O7088%12:1
3 Pd(dppf)Cl₂ 1,4-Dioxane / H₂O 80 >95% >20:1 (Optimal)
4Pd(dppf)Cl₂DMF / H₂O10090%15:1 (Increased bis-arylation)

Data Interpretation: The use of a bidentate ligand (Entry 3) in a moderately polar coordinating solvent like 1,4-dioxane provides the optimal balance of high conversion and exceptional C4-regioselectivity, minimizing the formation of the undesired C2-arylated or bis-arylated byproducts.

References

  • Title: WO2014053450A1 - Heterocyclic compounds as pesticides Source: Google Patents URL
  • Title: Into Deep Water: Optimizing BCL6 Inhibitors by Growing into a Solvated Pocket Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Sources

Application

Suzuki-Miyaura cross-coupling applications of 2-Chloro-4-(4-fluorophenyl)nicotinonitrile

Advanced Application Note: Suzuki-Miyaura Cross-Coupling of 2-Chloro-4-(4-fluorophenyl)nicotinonitrile in Drug Discovery Executive Summary The functionalization of highly substituted pyridine scaffolds is a cornerstone o...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Suzuki-Miyaura Cross-Coupling of 2-Chloro-4-(4-fluorophenyl)nicotinonitrile in Drug Discovery

Executive Summary

The functionalization of highly substituted pyridine scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. 2-Chloro-4-(4-fluorophenyl)nicotinonitrile is a privileged, electron-deficient building block. The presence of the C3-nitrile and the pyridine nitrogen synergistically activates the C2-chlorine bond, making it an exceptional electrophile for palladium-catalyzed Suzuki-Miyaura cross-coupling (SMC). This application note provides an authoritative guide to optimizing the SMC of this specific scaffold, detailing mechanistic causality, quantitative reaction metrics, and self-validating experimental protocols designed for high-throughput library synthesis and scale-up.

Mechanistic Insights & Causality

Understanding the electronic and steric microenvironment of 2-chloro-4-(4-fluorophenyl)nicotinonitrile is critical for rational reaction design.

  • Electronic Activation (Oxidative Addition): The rate-determining step in many cross-couplings is the oxidative addition of the aryl halide to the Pd(0) active species. However, in this scaffold, the strong inductive and mesomeric electron-withdrawing effects of the pyridine nitrogen and the C3-cyano group significantly lower the LUMO of the C2-Cl bond. This allows for rapid oxidative addition, even with milder catalyst systems 1.

  • Steric Modulation (Transmetalation & Reductive Elimination): The 4-(4-fluorophenyl) group introduces moderate steric bulk adjacent to the reaction center. During transmetalation, the base (e.g., K₂CO₃ or K₃PO₄) must effectively coordinate with the boronic acid to form a nucleophilic boronate, or replace the halide on the Pd(II) complex to form a reactive Pd-hydroxo species. Bulky, electron-rich dialkylbiaryl phosphine ligands (like SPhos) are highly effective here, as their large bite angle forces the two aryl groups together, accelerating reductive elimination and preventing catalyst trapping 2.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + Substrate Substrate 2-Chloro-4-(4-fluorophenyl) nicotinonitrile Substrate->OxAdd TransMet Transmetalation Diaryl Pd(II) Complex OxAdd->TransMet + Boronate Boronic Ar-B(OH)2 + Base / H2O Boronic->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Aryl-4-(4-fluorophenyl) nicotinonitrile RedElim->Product Product Release

Catalytic cycle of the Suzuki-Miyaura cross-coupling highlighting key intermediate states.

Reaction Optimization Data

The selection of the catalyst, base, and solvent system dictates the chemoselectivity and yield. Water is a non-negotiable co-solvent in these systems; its causality lies in facilitating the formation of the highly reactive palladium-hydroxo intermediate, which undergoes transmetalation orders of magnitude faster than the palladium-halide complex 1.

Table 1: Optimization of SMC Conditions for 2-Chloro-4-(4-fluorophenyl)nicotinonitrile

Catalyst System (5 mol%)Base (Eq)Solvent SystemTemp / TimeYield (%)Mechanistic Rationale
Pd(PPh₃)₄Na₂CO₃ (2.0)Toluene/EtOH/H₂O90°C / 12h65%Standard conditions; prolonged heating leads to proto-deboronation of the boronic acid.
Pd(dppf)Cl₂K₂CO₃ (2.0)1,4-Dioxane/H₂O100°C / 8h82%Bidentate ligand prevents Pd(0) agglomeration; large bite angle promotes elimination.
Pd(dppf)Cl₂ K₂CO₃ (2.0) 1,4-Dioxane/H₂O 120°C / 20 min (MW) 88% Microwave superheating overcomes steric barriers rapidly, minimizing side reactions .
Pd(OAc)₂ / SPhosK₃PO₄ (3.0)Toluene/H₂O100°C / 4h94%Dialkylbiaryl ligand (SPhos) provides superior stabilization and turnover for hindered substrates 2.

Step-by-Step Experimental Protocols

Protocol A: Microwave-Assisted Synthesis (Rapid Library Generation)

This protocol is optimized for speed and high-throughput screening of various arylboronic acids against the 2-chloronicotinonitrile core []().

  • Preparation: To a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 2-chloro-4-(4-fluorophenyl)nicotinonitrile (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol, 2.0 eq). Causality: Adding dry solids first ensures precise stoichiometric control and prevents material loss on the vial walls.

  • Solvent & Degassing: Add 4.0 mL of 1,4-Dioxane and 1.0 mL of deionized H₂O. Seal the vial with a septum cap and sparge the mixture with Argon for 5 minutes. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) species into catalytically dead Pd(II) complexes.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Heat at 120 °C for 20 minutes with a pre-stirring phase of 30 seconds.

  • In-Process Validation (Self-Validating Step): Allow the vial to cool to room temperature. The reaction mixture should transition from a reddish-orange suspension to a dark mixture with black precipitate (Pd black). Sample 5 µL of the organic layer, dilute in 1 mL MeCN, and analyze via LC-MS. Validation metric: Complete consumption of the starting material (characterized by its distinct 35/37 Cl isotope pattern) validates successful catalytic turnover.

  • Work-up: Dilute the mixture with EtOAc (15 mL) and wash sequentially with water (10 mL) and brine (10 mL). Causality: The water wash removes inorganic borate salts and excess K₂CO₃, while brine breaks any emulsions and pre-dries the organic phase.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Conventional Heating with SPhos (Scale-Up & Difficult Substrates)

Designed for sterically hindered boronic acids or larger-scale syntheses where microwave irradiation is impractical [[2]]().

  • Pre-catalyst Formation: In an oven-dried round-bottom flask under Argon, combine Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in anhydrous Toluene. Stir at room temperature for 15 minutes until a clear yellow solution forms. Causality: Pre-forming the active Pd(0)-SPhos complex prevents catalyst degradation that can occur if Pd(OAc)₂ is exposed directly to the bulk aqueous basic conditions.

  • Reaction Assembly: Add 2-chloro-4-(4-fluorophenyl)nicotinonitrile (1.0 eq) and the sterically hindered arylboronic acid (1.5 eq). Add an aqueous solution of K₃PO₄ (3.0 eq in minimal water, maintaining a 10:1 Toluene:H₂O ratio).

  • Heating: Attach a reflux condenser and heat the biphasic mixture to 100 °C with vigorous stirring (1000 rpm) for 4–8 hours.

  • In-Process Validation: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). Validation metric: The starting material (Rf ~0.6, UV active) will disappear, replaced by a highly fluorescent product spot at a lower Rf.

  • Scavenging & Isolation: Cool to room temperature. Add a silica-based metal scavenger (e.g., SiliaMetS Thiol, 5 eq relative to Pd) and stir for 1 hour. Filter the entire mixture through a pad of Celite. Causality: Essential for downstream pharmaceutical applications to reduce residual heavy metals to <10 ppm. Concentrate and recrystallize from EtOH/H₂O to yield the pure product.

Downstream Applications in Drug Discovery

The resulting 2,4-diarylpyridine-3-carbonitriles are highly sought-after intermediates. The cyano group at the C3 position is not merely an electronic activator for the cross-coupling; it is a versatile synthetic handle. It can be hydrated to primary amides, reduced to primary amines, or converted into tetrazoles (a classic carboxylic acid bioisostere). These functional group interconversions allow researchers to rapidly generate libraries of kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs) , and complex heterocyclic frameworks targeting viral reverse transcriptases 3. Furthermore, fluorinated diarylpyridines exhibit enhanced metabolic stability and lipophilicity, making them highly effective active ingredients in novel agricultural pesticides and antiparasitics [[4]]().

Workflow Start 2-Chloro-4-(4-fluorophenyl) nicotinonitrile SMC Suzuki-Miyaura Cross-Coupling Start->SMC Ar-B(OH)2 Pd Cat. Intermediate 2,4-Diarylpyridine- 3-carbonitrile SMC->Intermediate Diversification Nitrile Modification (Hydration/Reduction) Intermediate->Diversification Lead Lead Compound (Kinase Inhibitor / Pesticide) Diversification->Lead

Workflow illustrating the transformation of the nicotinonitrile precursor into a diversified lead compound.

References

  • ResearchGate. Biocatalytic routes to anti-viral agents and their synthetic intermediates. Available at: [Link]

  • Google Patents.WO2014053450A1 - Heterocyclic compounds as pesticides.
  • Chemical Society Reviews (RSC Publishing). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Available at:[Link]

  • Accounts of Chemical Research (ACS Publications). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available at:[Link]

Sources

Method

Using 2-Chloro-4-(4-fluorophenyl)nicotinonitrile as a building block in medicinal chemistry

An Application Guide to 2-Chloro-4-(4-fluorophenyl)nicotinonitrile in Modern Drug Discovery Introduction: The Strategic Value of a Privileged Scaffold The pyridine ring is a cornerstone of medicinal chemistry, recognized...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to 2-Chloro-4-(4-fluorophenyl)nicotinonitrile in Modern Drug Discovery

Introduction: The Strategic Value of a Privileged Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide array of approved pharmaceuticals.[1][2] Its unique electronic properties, capacity for hydrogen bonding, and structural versatility allow for the precise modulation of a molecule's pharmacological profile. Within this important class of heterocycles, 2-Chloro-4-(4-fluorophenyl)nicotinonitrile emerges as a particularly valuable building block for drug discovery programs.

This molecule is strategically functionalized at three key positions:

  • The C2-Chloro Group: An exceptionally versatile synthetic handle, the chloro substituent is an excellent leaving group for nucleophilic aromatic substitution (SNAr) and a robust partner in a multitude of palladium-catalyzed cross-coupling reactions.[3][4][5][6]

  • The C4-(4-fluorophenyl) Group: The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity by engaging in specific interactions, and modulate physicochemical properties like lipophilicity.[7][8]

  • The C3-Nitrile (Cyano) Group: The nitrile is far more than a simple substituent. It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or be transformed into diverse functionalities such as amides, carboxylic acids, or primary amines.[9][10] In cutting-edge drug design, it can also serve as a reversible or irreversible covalent "warhead" to bind to a target protein.[11]

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing in-depth protocols and field-proven insights into leveraging the unique reactivity of 2-Chloro-4-(4-fluorophenyl)nicotinonitrile to accelerate the synthesis of novel therapeutic agents.

Core Reactivity and Synthetic Pathways

The power of this building block lies in its predictable and orthogonal reactivity, allowing for sequential and controlled molecular elaboration. The primary reaction vectors involve the C2-chloro and C3-nitrile functionalities.

cluster_c2 C2-Position Reactivity cluster_c3 C3-Nitrile Transformations MAIN 2-Chloro-4-(4-fluorophenyl)nicotinonitrile SNAR Nucleophilic Aromatic Substitution (SNAr) MAIN->SNAR R-NH2, R-OH, R-SH SUZUKI Suzuki-Miyaura Coupling MAIN->SUZUKI Ar-B(OH)2 Pd Catalyst BUCHWALD Buchwald-Hartwig Amination MAIN->BUCHWALD R-NH2 Pd Catalyst, Ligand HYDROLYSIS Hydrolysis (Amide, Carboxylic Acid) MAIN->HYDROLYSIS H3O+ or OH- REDUCTION Reduction (Primary Amine) MAIN->REDUCTION LiAlH4 or H2/cat. ORGANOMETALLIC Grignard/Organolithium Addition (Ketone) MAIN->ORGANOMETALLIC R-MgBr then H2O

Caption: Core reactivity pathways of 2-Chloro-4-(4-fluorophenyl)nicotinonitrile.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The pyridine ring's electron-withdrawing nitrogen atom, in concert with the cyano group at C3, significantly activates the C2 position for nucleophilic attack. This makes SNAr a highly efficient and often preferred method for introducing diversity.[3][4][5] This reaction proceeds via a Meisenheimer complex, a stabilized anionic intermediate, and the rate can be influenced by the electron-withdrawing strength of substituents on the pyridine ring.[12]

Common Nucleophiles:

  • Amines (Primary & Secondary): To install key pharmacophoric groups for target engagement (e.g., hinge-binding motifs in kinase inhibitors).

  • Alkoxides (from Alcohols): To generate ether linkages, which can improve solubility and modulate conformation.

  • Thiolates (from Thiols): To form thioethers, often used as stable linkers.

This protocol describes a typical procedure for the displacement of the C2-chloride with an amine nucleophile.

Rationale: The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) or a high-boiling point solvent like N-Methyl-2-pyrrolidone (NMP) facilitates the reaction by stabilizing the charged intermediate.[3] A base is often included to neutralize the HCl generated in situ, driving the reaction to completion. For less reactive amines, higher temperatures, even up to 260 °C in a sealed-tube or flow reactor, can overcome the activation barrier.[3]

Step-by-Step Methodology:

  • To a clean, dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 2-Chloro-4-(4-fluorophenyl)nicotinonitrile (1.0 eq).

  • Add a suitable solvent such as DMF or NMP (to a concentration of 0.1-0.5 M).

  • Add the desired primary or secondary amine (1.1 - 2.0 eq).

  • Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (1.5 - 3.0 eq).

  • Stir the mixture at a temperature ranging from 80 °C to 150 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate (e.g., inorganic salts) is present, filter the mixture.

  • Dilute the filtrate with a suitable organic solvent (e.g., Ethyl Acetate) and wash sequentially with water and brine to remove the solvent and residual base.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-4-(4-fluorophenyl)nicotinonitrile derivative.

ParameterCondition/ReagentPurpose
Solvent DMF, NMP, DMSOPolar aprotic, stabilizes intermediates
Base K₂CO₃, Cs₂CO₃, DIPEAHCl scavenger
Temperature 80 - 150 °C (conventional)Overcomes activation energy
Equivalents (Amine) 1.1 - 2.0Ensures complete consumption of starting material

Table 1: Typical Reaction Parameters for SNAr Amination.

Palladium-Catalyzed Cross-Coupling Reactions

The C2-Cl bond is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds with high functional group tolerance.[13] These reactions have revolutionized synthetic chemistry and are indispensable in drug discovery.[14]

This reaction is one of the most powerful methods for forming C-C bonds, typically coupling the C2-position with an aryl or heteroaryl boronic acid or ester.[13] This is particularly useful for building bi-aryl scaffolds common in many therapeutic agents.

Rationale: The catalytic cycle involves a palladium(0) species undergoing oxidative addition into the C-Cl bond. Following transmetalation with the boronic acid (activated by a base) and reductive elimination, the desired product is formed, and the catalyst is regenerated. The choice of ligand is crucial and can significantly impact reaction efficiency, especially with challenging pyridine substrates.[15]

Step-by-Step Methodology:

  • In a reaction vessel, combine 2-Chloro-4-(4-fluorophenyl)nicotinonitrile (1.0 eq), the desired aryl/heteroaryl boronic acid or ester (1.2 - 1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq).

  • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.10 eq).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O or Toluene/Ethanol/H₂O).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent like Ethyl Acetate.

  • Wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude material via flash column chromatography to yield the 2-aryl-4-(4-fluorophenyl)nicotinonitrile product.

Transformations of the C3-Nitrile Group

The nitrile is a highly versatile functional group that can be retained as a key pharmacophoric element or converted into other functionalities.[9][10]

  • Hydrolysis: Under acidic or basic conditions, the nitrile can be fully hydrolyzed to a carboxylic acid.[16] Careful control of reaction conditions can sometimes isolate the intermediate carboxamide.[17] These groups are invaluable for forming salt bridges or engaging in hydrogen bond networks within a protein's active site.

  • Reduction: The nitrile can be readily reduced to a primary amine using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation.[10][16] This creates a flexible aminomethyl linker.

  • Addition of Organometallics: Grignard or organolithium reagents can add to the electrophilic carbon of the nitrile to form ketones after aqueous workup, providing a route to expand the carbon skeleton.[16]

Rationale: This protocol uses harsh acidic conditions to drive the reaction through the intermediate amide to the final carboxylic acid. Concentrated acids and elevated temperatures are typically required for this transformation.

Step-by-Step Methodology:

  • To the nitrile-containing substrate (1.0 eq), add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

  • Heat the mixture to reflux (typically >100 °C) for several hours to overnight. Monitor for the disappearance of starting material and the intermediate amide.

  • Cool the reaction mixture in an ice bath and carefully neutralize by the slow addition of a concentrated aqueous base (e.g., NaOH solution) until the pH is adjusted for product precipitation or extraction.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid.

  • Purify as needed by recrystallization or chromatography.

Application Example: Synthesis of a Pyridine-Based Kinase Inhibitor Scaffold

To illustrate the practical application of this building block, the following section outlines a synthetic workflow to a common kinase inhibitor scaffold. Many kinase inhibitors utilize a substituted aminopyridine core to form critical hydrogen bonds with the "hinge region" of the kinase active site.[18][19]

START 2-Chloro-4-(4-fluorophenyl)nicotinonitrile STEP1 Step 1: SNAr Amination START->STEP1 Aniline, K2CO3 DMF, 120 °C INTERMEDIATE1 2-Anilino-4-(4-fluorophenyl)nicotinonitrile (Intermediate A) STEP1->INTERMEDIATE1 STEP2 Step 2: Nitrile Reduction INTERMEDIATE1->STEP2 1. LiAlH4, THF 2. H2O workup PRODUCT 3-(Aminomethyl)-N-phenyl-4-(4-fluorophenyl)pyridin-2-amine (Final Scaffold) STEP2->PRODUCT

Caption: Workflow for synthesizing a kinase inhibitor scaffold.

This hypothetical two-step synthesis first installs a key aniline moiety via SNAr and then reduces the nitrile to a primary amine, which can serve as a linker for further derivatization.

StepStarting MaterialReagents & ConditionsProductExpected YieldPurpose
1 2-Chloro-4-(4-fluorophenyl)nicotinonitrileAniline (1.2 eq), K₂CO₃ (2.0 eq), DMF, 120 °CIntermediate A 75-90%Install hinge-binding aniline moiety
2 Intermediate ALiAlH₄ (3.0 eq), THF; then H₂O workupFinal Scaffold 60-80%Generate versatile aminomethyl linker

Table 2: Summary of the Synthetic Workflow.

This scaffold provides a foundation for further elaboration. The primary amine can be acylated or reductively aminated to introduce side chains that target solvent-exposed regions of the kinase, enhancing potency and selectivity. This strategic, step-wise approach, enabled by the orthogonal reactivity of the starting material, is a hallmark of efficient modern medicinal chemistry.

Conclusion

2-Chloro-4-(4-fluorophenyl)nicotinonitrile is a high-value, versatile building block for medicinal chemistry. Its trifecta of reactive sites—the C2-chloro group, the C4-fluorophenyl moiety, and the C3-nitrile—provides chemists with a powerful platform for rapid lead generation and optimization. By understanding and applying the core principles of its reactivity through robust protocols for SNAr, cross-coupling, and nitrile transformations, drug discovery teams can significantly accelerate their progress toward novel and effective therapeutics.

References

  • The Discovery and Synthesis of Substituted Pyridines: A Technical Guide for Researchers - Benchchem.
  • Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor.
  • Aromatic chloride to nitrile transformation: medicinal and synthetic chemistry.
  • The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions - Infoscience.
  • Synthesis of new substituted pyridine derivatives as potent anti-liver cancer agents through apoptosis induction: In vitro, in vivo, and in silico integrated approaches - PubMed. Available from: [Link]

  • Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed. Available from: [Link]

  • Nitrile - Wikipedia. Available from: [Link]

  • nucleophilic aromatic substitutions - YouTube. Available from: [Link]

  • Nucleophilic Aromatic Substitution Aryl Halides & Benzyne - chemconnections. Available from: [Link]

  • Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. Available from: [Link]

  • Reactions of Nitriles - Chemistry Steps. Available from: [Link]

  • DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES - Denmark. Available from: [Link]

  • 20.7: Chemistry of Nitriles. Available from: [Link]

  • Enantioselective biotransformations of nitriles in organic synthesis - PubMed. Available from: [Link]

  • Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Available from: [Link]

  • 2 - Organic Syntheses Procedure. Available from: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. Available from: [Link]

  • Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2' - PMC. Available from: [Link]

  • Nitriles: an attractive approach to the development of covalent inhibitors - RSC Publishing. Available from: [Link]

  • 2-CHLORO-4-(4-FLUOROPHENYL)NICOTINONITRILE — Chemical Substance Information - NextSDS. Available from: [Link]

  • (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives - ResearchGate. Available from: [Link]

  • Applications Of Fluorine In Medicinal Chemistry | Manumap. Available from: [Link]

  • 2-chloro-6-(4-fluorophenyl)nicotinonitrile (C12H6ClFN2) - PubChemLite. Available from: [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC. Available from: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]

  • Advances in Cross-Coupling Reactions - MDPI. Available from: [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC. Available from: [Link]

  • Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile - MDPI. Available from: [Link]

  • A General Approach to Stereospecific Cross-Coupling Reactions of Nitrogen-Containing Stereocenters - PMC. Available from: [Link]

  • Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC. Available from: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC. Available from: [Link]

  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - MDPI. Available from: [Link]

  • Cross Coupling Reactions: - ACS Fall 2025 - American Chemical Society. Available from: [Link]

  • Themed collection Chemistry Nobel 2010 Web Collection: Cross-coupling reactions in organic chemistry - RSC Publishing. Available from: [Link]

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Application

Application Notes &amp; Protocols: Formulation Techniques for Poorly Soluble 2-Chloro-4-(4-fluorophenyl)nicotinonitrile Analogs

Abstract This guide provides a comprehensive overview and detailed protocols for formulating 2-Chloro-4-(4-fluorophenyl)nicotinonitrile analogs, a class of compounds frequently associated with poor aqueous solubility. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for formulating 2-Chloro-4-(4-fluorophenyl)nicotinonitrile analogs, a class of compounds frequently associated with poor aqueous solubility. These molecules, often investigated as potent kinase inhibitors, typically fall under the Biopharmaceutics Classification System (BCS) Class II, characterized by low solubility and high permeability.[1][2] Consequently, their clinical potential is often hindered by dissolution rate-limited absorption and suboptimal bioavailability.[3][4] This document outlines four industry-standard formulation strategies to overcome these challenges: Amorphous Solid Dispersions (ASDs), Nanosuspensions, Lipid-Based Drug Delivery Systems (LBDDS), and Cyclodextrin Complexation. Each section explains the core scientific principles, offers field-proven insights into experimental design, and provides step-by-step protocols for laboratory-scale development and characterization. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to select and execute an appropriate solubility enhancement strategy, thereby accelerating the progression of promising therapeutic candidates.

The Challenge: Physicochemical Properties of Nicotinonitrile Analogs

The 2-Chloro-4-(4-fluorophenyl)nicotinonitrile scaffold is common in modern drug discovery, particularly for targeted therapies like kinase inhibitors.[3][5] These molecules are often characterized by:

  • High Lipophilicity (High logP): This contributes to poor wetting and partitioning into aqueous media.

  • High Melting Point & Strong Crystal Lattice: Significant energy is required to break the crystal lattice, a prerequisite for dissolution. This crystalline nature is a primary barrier to achieving adequate solubility.[6]

  • BCS Class II/IV Characteristics: The primary obstacle to oral absorption is not permeation through the gut wall, but rather the slow rate at which the drug dissolves in gastrointestinal fluids.[2][7]

Addressing this solubility challenge is paramount for successful preclinical and clinical development. The following sections detail robust formulation technologies designed to systematically overcome these hurdles.

Amorphous Solid Dispersions (ASDs)

Scientific Rationale

The core principle of an ASD is to convert a poorly soluble, stable crystalline drug into a high-energy, amorphous state.[8] By dispersing the drug at a molecular level within a hydrophilic polymer matrix, the energy barrier of crystal lattice disruption is eliminated.[9] This results in a significant increase in aqueous solubility and an enhanced dissolution rate, often leading to a temporary state of supersaturation in vivo, which drives drug absorption.[10][11] Two leading manufacturing technologies for ASDs are Spray Drying and Hot-Melt Extrusion.[12]

Key Technologies & Workflow

dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=0.8]; node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} endot Caption: ASD Development Workflow.

Protocol: ASD Formulation via Spray Drying

Spray drying is a versatile method suitable for a wide range of polymers, including those with high melting points, making it broadly applicable.[12][13]

Objective: To prepare a 25% w/w drug-loaded ASD using HPMC-AS (Hydroxypropyl Methylcellulose Acetate Succinate) and characterize its performance.

Materials & Equipment:

  • 2-Chloro-4-(4-fluorophenyl)nicotinonitrile analog (API)

  • HPMC-AS (e.g., AquaSolve™ HPMC-AS LG)

  • Acetone (ACS Grade)

  • Methanol (ACS Grade)

  • Laboratory-scale spray dryer (e.g., Büchi B-290)

  • Stir plate and magnetic stir bars

  • Analytical balance

  • USP II Dissolution Apparatus, HPLC system

Procedure:

  • Solution Preparation: a. Weigh 1.0 g of the API and 3.0 g of HPMC-AS. b. Prepare a 90:10 v/v Acetone:Methanol solvent mixture. c. In a beaker, dissolve the API and HPMC-AS in 200 mL of the solvent mixture under gentle stirring. Ensure complete dissolution. Target a solids concentration of 2-5% w/v.

  • Spray Dryer Setup & Operation: a. Set the inlet temperature to 100-120°C. The goal is to have an outlet temperature at least 10-20°C above the boiling point of the primary solvent. b. Set the aspirator to 90-100% to ensure efficient drying and particle collection. c. Set the atomizing gas flow rate to achieve a fine mist. d. Set the solution feed pump to a rate of 5-10 mL/min. e. Once temperatures are stable, feed the API-polymer solution into the spray dryer.

  • Product Collection & Secondary Drying: a. Collect the resulting powder from the cyclone and collection vessel. b. Transfer the collected Spray-Dried Dispersion (SDD) to a vacuum oven and dry at 40°C for 24-48 hours to remove residual solvent.

  • Characterization: a. In-vitro Dissolution: Perform dissolution testing in a relevant buffer (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid). Compare the dissolution profile of the SDD to the unformulated, crystalline API. b. Solid-State Analysis: Use Powder X-Ray Diffraction (PXRD) to confirm the amorphous nature of the API in the dispersion. A lack of sharp Bragg peaks indicates an amorphous state. c. Purity & Potency: Use HPLC to confirm the chemical stability of the API post-processing and to determine the exact drug load.

Data Presentation: Expected Outcomes for ASD Formulations
Formulation IDPolymerDrug Load (%)Dissolution Enhancement (AUC 0-90 min, Fold Increase vs. API)Physical Stability (Amorphous at 40°C/75% RH)
ASD-01PVP VA6425%15x> 3 months
ASD-02HPMC-AS LG25%25x> 6 months
ASD-03Soluplus®30%18x> 6 months
ControlCrystalline API100%1x (Baseline)Crystalline

Nanosuspensions

Scientific Rationale

Nanosizing technologies increase the dissolution rate of a drug by dramatically increasing its surface area-to-volume ratio, a principle described by the Noyes-Whitney equation.[14] By reducing the particle size to the sub-micron range (typically 200-600 nm), the dissolution velocity is significantly enhanced.[6] Nanosuspensions are stabilized dispersions of these nanoparticles in an aqueous vehicle, using polymers or surfactants to prevent aggregation.[15][16]

Key Technologies & Workflow

The most common methods are "top-down" approaches that reduce the size of larger particles.[15]

dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=0.8]; node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} endot Caption: Nanosuspension Development Workflow.

Protocol: Nanosuspension via Wet Media Milling

Wet media milling is a robust and scalable method for producing drug nanocrystals.[17]

Objective: To prepare a 10% w/v nanosuspension with a target particle size of <400 nm.

Materials & Equipment:

  • API analog

  • Stabilizer (e.g., Poloxamer 188, or a combination of HPMC E5 and Sodium Dodecyl Sulfate)

  • Purified Water

  • Planetary ball mill or a dedicated media mill.[18]

  • Zirconium oxide milling beads (0.5 mm diameter)

  • Dynamic Light Scattering (DLS) instrument for particle size and zeta potential measurement

Procedure:

  • Stabilizer Solution: a. Prepare a 2% w/v solution of Poloxamer 188 in purified water.

  • Pre-Suspension Preparation: a. Disperse 5.0 g of the API into 50 mL of the stabilizer solution. b. Stir with a high-shear mixer for 10-15 minutes to ensure the API is fully wetted and de-aggregated.

  • Media Milling: a. Add the pre-suspension to the milling chamber containing the zirconium oxide beads (bead volume should be ~50-70% of the chamber volume). b. Mill at a high speed (e.g., 500-800 rpm) for several hours.[18] c. Withdraw small aliquots of the suspension every 30-60 minutes and measure the particle size using DLS. d. Continue milling until the desired particle size (e.g., d90 < 400 nm) is achieved and a plateau is reached. Milling time is a critical parameter to optimize.[19]

  • Separation & Collection: a. Separate the nanosuspension from the milling beads via sieving or decanting.

  • Characterization: a. Particle Size & Polydispersity Index (PDI): Measure using DLS. A PDI < 0.3 is generally desirable. b. Zeta Potential: Measure using DLS. A value of |±30 mV| or greater suggests good electrostatic stability. c. Dissolution Rate: Compare the dissolution rate of the nanosuspension (after dilution) to the unformulated API.

Data Presentation: Expected Outcomes for Nanosuspension Formulations
Formulation IDStabilizer(s)Drug Conc. (% w/v)Mean Particle Size (Z-avg, nm)PDIZeta Potential (mV)
NS-012% Poloxamer 18810%2850.21-15.2
NS-021% HPMC E5 / 0.1% SDS10%2500.18-40.5
NS-032% Vitamin E TPGS5%3100.25-22.8
ControlMicronized API10%5,500 (5.5 µm)0.85-10.1

Lipid-Based Drug Delivery Systems (LBDDS)

Scientific Rationale

LBDDS are formulations where the drug is dissolved or suspended in a mixture of lipids, surfactants, and co-solvents.[20] For highly lipophilic drugs like many kinase inhibitors, these systems are particularly effective.[3][5] They improve oral bioavailability by presenting the drug to the GI tract in a solubilized form, bypassing the dissolution step.[21] Self-Emulsifying Drug Delivery Systems (SEDDS) are advanced LBDDS that spontaneously form fine oil-in-water emulsions upon gentle agitation in GI fluids, facilitating rapid drug release and absorption.[22][23]

Protocol: SEDDS Formulation Development

Objective: To develop a SEDDS formulation capable of dissolving at least 50 mg/g of the API and forming a rapid, stable microemulsion upon dilution.

Materials & Equipment:

  • API analog

  • Oils (e.g., Capmul MCM, Labrafil M 1944 CS)

  • Surfactants (e.g., Kolliphor EL, Tween 80)

  • Co-solvents (e.g., Transcutol HP, PEG 400)

  • Vials, vortex mixer, water bath

  • Droplet size analyzer

Procedure:

  • Excipient Solubility Screening: a. Add an excess amount of API to 2 g of each selected oil, surfactant, and co-solvent in separate vials. b. Place vials in a shaking water bath at 40°C for 48 hours to reach equilibrium. c. Centrifuge the samples and analyze the supernatant by HPLC to determine the solubility of the API in each excipient.

  • Formulation Prototyping: a. Based on the solubility data, select the best oil, surfactant, and co-solvent. b. Prepare a series of formulations by varying the ratios of the components (e.g., Oil 30-50%, Surfactant 30-60%, Co-solvent 10-20%). A ternary phase diagram can be constructed to map the self-emulsifying region. c. Dissolve the target amount of API into each prototype formulation, using gentle heat if necessary.

  • Self-Emulsification Performance Test: a. Add 1 mL of the drug-loaded formulation to 250 mL of purified water at 37°C with gentle stirring (e.g., 50 rpm). b. Visually observe the emulsification process. A good SEDDS will form a clear or bluish-white emulsion rapidly (< 2 minutes).

  • Characterization: a. Droplet Size: Measure the globule size of the resulting emulsion using DLS. Target sizes are typically < 200 nm for a fine emulsion or microemulsion. b. Thermodynamic Stability: Subject the formulation to centrifugation (3,500 rpm for 30 min) and freeze-thaw cycles (-20°C to 25°C, 3 cycles) to check for phase separation or drug precipitation.

Data Presentation: Excipient Screening & Prototype Performance

Table 4.3.1: API Solubility in LBDDS Excipients

Excipient Type Solubility (mg/g)
Capmul MCM Oil (Medium-chain) 45.3
Labrafil M 1944 CS Oil (Long-chain) 22.1
Kolliphor EL Surfactant 110.5
Tween 80 Surfactant 85.2

| Transcutol HP | Co-solvent | 155.8 |

Table 4.3.2: SEDDS Prototype Characterization

Formulation ID (Oil:S:CoS Ratio) Drug Load (mg/g) Emulsification Time (s) Droplet Size (nm) Appearance
SEDDS-F1 (40:50:10) 50 45 120 Clear, bluish
SEDDS-F2 (30:60:10) 50 30 85 Clear

| SEDDS-F3 (50:40:10) | 50 | 95 | 250 | Cloudy |

Cyclodextrin (CD) Complexation

Scientific Rationale

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[24][25] They can encapsulate poorly soluble "guest" molecules, like the nicotinonitrile analogs, within their cavity. This forms a water-soluble "inclusion complex" that effectively shields the lipophilic drug from the aqueous environment, thereby increasing its apparent solubility and dissolution.[26][27]

dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=0.8]; node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} endot Caption: Drug-Cyclodextrin Inclusion Complex Formation.

Protocol: Inclusion Complex via Kneading Method

The kneading method is a simple, economical, and effective way to prepare inclusion complexes.[26]

Objective: To prepare a 1:2 molar ratio API:HP-β-CD complex and evaluate its solubility enhancement.

Materials & Equipment:

  • API analog

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Ethanol/Water (50:50 v/v)

  • Mortar and pestle

  • Vacuum oven

Procedure:

  • Calculation: Calculate the required mass of API and HP-β-CD for a 1:2 molar ratio.

  • Kneading: a. Place the HP-β-CD in the mortar and add a small amount of the ethanol/water mixture to form a homogeneous paste. b. Gradually add the API to the paste and knead thoroughly for 45-60 minutes. c. If the mixture becomes too dry, add a few more drops of the solvent mixture. The final product should be a stiff, consistent paste.

  • Drying & Sieving: a. Pass the kneaded mass through a sieve to create a granular product. b. Dry the granules in a vacuum oven at 40°C until a constant weight is achieved.

  • Characterization: a. Phase-Solubility Study: Prepare solutions with increasing concentrations of HP-β-CD and add an excess of the API to each. Shake for 48 hours, filter, and analyze the filtrate by HPLC to determine the apparent solubility of the API. A linear (AL-type) plot indicates a soluble complex is formed. b. Solubility Measurement: Determine the aqueous solubility of the final complex powder and compare it to the intrinsic solubility of the API.

Data Presentation: Expected Solubility Enhancement
CompoundIntrinsic Solubility (µg/mL)FormulationApparent Solubility (µg/mL)Fold Increase
API Analog2.5Unformulated2.51x
API Analog2.5Physical Mixture (1:2)15.8~6x
API Analog2.5Kneaded Complex (1:2)125.5~50x

Formulation Selection Guide

Choosing the optimal strategy depends on the specific properties of the API analog and the desired product profile.

dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=0.8]; node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} endot Caption: Decision matrix for selecting a formulation strategy.

References

  • Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
  • Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Al-Obaidi, H., & Buckle, M. (2018). Hot-Melt Extrusion: from Theory to Application in Pharmaceutical Formulation. PMC.
  • Vertex AI Search. (n.d.). Breaking Barriers with Nanosuspension: A Comprehensive Review.
  • Stewart, C. E., et al. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. PubMed.
  • Gavan, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Stewart, C. E., et al. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics - ACS Publications.
  • Vertex AI Search. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Garcés, A., et al. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC.
  • Vertex AI Search. (2018). Efficient Scale-Up Strategy for Spray-Dried Amorphous Dispersions. Drug Development and Delivery.
  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • Vertex AI Search. (2020). Rational Design of Oral Nanosuspensions for Insoluble Drugs.
  • Pilotech. (2025). Spray-dried Amorphous Solid Dispersions: Process, Carrier, and Applications.
  • Vertex AI Search. (2024). Advanced Hot Melt Extrusion: Pioneering Techniques in Pharmaceutical Formulation.
  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Rai, V. R., et al. (2018). Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review. PMC.
  • Raytthatha, N. (2025). From Concept to Delivery: The Evolution and Applications of Hot-Melt Extrusion in Pharmaceuticals. EJPPS.
  • Thermo Fisher Scientific. (n.d.). Hot Melt Extrusion, Drug Molecules.
  • Vertex AI Search. (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmacy & Pharmaceutical Research.
  • AbbVie CMO. (n.d.). What is hot melt extrusion and how can it benefit your drug product?.
  • Stansted Fluid Power. (n.d.). Nanoemulsions - STANSTED High-Pressure Homogenizers.
  • Vertex AI Search. (n.d.). A Review on Self Emulsified Drug Delivery System: A Promising Approach for Drug Delivery of BCS Class II and IV Drugs. Journal of Pharmaceutical Research.
  • Gao, L., et al. (2010). Development of nanosuspension formulation for oral delivery of quercetin. PubMed.
  • Hovione. (n.d.). Spray drying.
  • Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate.
  • Vertex AI Search. (2015). Advances in lipid-based drug delivery: enhancing efficiency for hydrophobic drugs.
  • Al-kassas, R., et al. (2024). Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. PMC.
  • Nischitha, S., et al. (2023). Nanosuspension as Oral Drug Delivery System: A Review. IJPPR.
  • Al-kassas, R., et al. (2022). Self-emulsifying drug delivery systems: a novel approach to deliver drugs. PMC.
  • Industrial Sonomechanics. (2025). Using a High-Pressure Homogenizer? Produce Superior Nanoemulsions with All-In-One NanoStabilizers®.
  • Singh, B., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
  • Shah, N., et al. (2015). Self-Emulsifying Drug Delivery Systems. FABAD Journal of Pharmaceutical Sciences.
  • Grass, M., & Vodak, D. (2025). Spray Dried Dispersions in Controlled Release Formulations. American Pharmaceutical Review.
  • Vertex AI Search. (2023). Impact of Operating Parameters on the Production of Nanoemulsions Using a High-Pressure Homogenizer with Flow Pattern and Back Pressure Control. MDPI.
  • Upperton Pharma Solutions. (n.d.). Formulating Spray Dried Dispersions into Tablets - SDDs.
  • Vertex AI Search. (n.d.). Recent Advances & Therapeutic Applications of Lipid Based Drug Delivery System. AIP Publishing.
  • Wagner, J., et al. (2024). Oligoethylene Phosphoramidate‐Based Kinase Inhibitor Prodrugs – Solubility, Enzyme Inhibition, and Hydrolysis. PMC.
  • Cheshmehnoor, P., et al. (2021). Particle Size Tailoring of Quercetin Nanosuspensions by Wet Media Milling Technique: A Study on Processing and Formulation Parameters. PMC.
  • Vertex AI Search. (2023). Preparation of Nimodipine Nanosuspension by Media Milling Method.
  • Amidon, G. L., et al. (2025). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. MDPI.
  • Jasińska-Kotor, M., et al. (2023). The Effect of High-Pressure Homogenization Conditions on the Physicochemical Properties and Stability of Designed Fluconazole-Loaded Ocular Nanoemulsions. PMC.
  • Fenyvesi, F., et al. (2020). Aqueous solubility of kinase inhibitors: III the effect of acidic counter ion on the dovitinib/γ-cyclodextrin complexation. Request PDF - ResearchGate.
  • Kumar, S., & Shen, J. (2011). Investigation of preparation parameters of nanosuspension by top-down media milling to improve the dissolution of poorly water-soluble glyburide. PubMed.
  • Al-kassas, R., et al. (2022). Self-Emulsifying Drug Delivery Systems (SEDDS): Measuring Energy Dynamics to Determine Thermodynamic and Kinetic Stability. PMC.
  • Pandya, B. (2024). WET MILLING TECHNOLOGY AN EMERGING TECHNIQUE FOR PRODUCTION OF NANOSUSPENSION. ResearchGate.
  • Zhang, Y., et al. (2026). Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor: Leveraging a Phosphate Prodrug Strategy to Overcome Dissolution-Limited Absorption and Improve Systemic Exposure during Dose Escalation. PubMed.

Sources

Method

Preparation of agrochemical intermediates using 2-Chloro-4-(4-fluorophenyl)nicotinonitrile

An Application Guide for Agrochemical Synthesis: Preparation of Intermediates from 2-Chloro-4-(4-fluorophenyl)nicotinonitrile Introduction: The Strategic Role of Fluorinated Pyridines in Agrochemicals The incorporation o...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Agrochemical Synthesis: Preparation of Intermediates from 2-Chloro-4-(4-fluorophenyl)nicotinonitrile

Introduction: The Strategic Role of Fluorinated Pyridines in Agrochemicals

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern agrochemical design. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can dramatically enhance a molecule's metabolic stability, binding affinity to target enzymes, and overall biological efficacy.[1][2] The pyridine ring, a privileged heterocycle, is another key feature in a multitude of successful pesticides due to its favorable physicochemical properties and versatile reactivity.[3]

This guide focuses on 2-Chloro-4-(4-fluorophenyl)nicotinonitrile , a highly functionalized building block that combines these strategic elements. Its structure offers three primary points for chemical modification: the reactive 2-chloro substituent, the versatile nitrile group, and the 4-fluorophenyl moiety. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom activates the C2 position, making the chlorine atom an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This inherent reactivity makes it a valuable precursor for generating libraries of novel agrochemical candidates.[4][5]

This document serves as a comprehensive technical guide for researchers and drug development professionals, providing a detailed protocol for a key transformation of this intermediate and discussing its broader applications.

Core Synthesis Protocol: Nucleophilic Aromatic Substitution of the 2-Chloro Group

The most direct and widely applicable transformation of 2-Chloro-4-(4-fluorophenyl)nicotinonitrile is the displacement of the C2-chloro substituent by a nucleophile. This SNAr reaction is a robust method for introducing diverse functionalities. Here, we present a detailed protocol for the synthesis of a 2-amino-substituted nicotinonitrile derivative, a common scaffold in bioactive molecules.

Experimental Workflow Overview

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis reagents Weigh Reagents & Prepare Glassware setup Assemble Reaction Under Inert Atmosphere reagents->setup 1 addition Add Reagents to Solvent setup->addition 2 heat Heat to Reflux & Monitor (TLC) addition->heat 3 cool Cool to Room Temperature heat->cool 4 quench Quench with Water cool->quench 5 extract Extract with Organic Solvent quench->extract 6 dry Dry Organic Layer extract->dry 7 concentrate Concentrate Under Reduced Pressure dry->concentrate 8 purify Purify via Column Chromatography or Recrystallization concentrate->purify 9 characterize Characterize Product (NMR, MS, etc.) purify->characterize 10

Caption: General experimental workflow for the SNAr reaction.

Protocol: Synthesis of 2-(Morpholin-4-yl)-4-(4-fluorophenyl)nicotinonitrile

This protocol details the reaction of 2-Chloro-4-(4-fluorophenyl)nicotinonitrile with morpholine as a representative secondary amine nucleophile.

Materials and Reagents

ReagentCAS No.Molecular Weight ( g/mol )Moles (mmol)Quantity
2-Chloro-4-(4-fluorophenyl)nicotinonitrile886362-05-6232.645.01.16 g
Morpholine110-91-887.126.00.52 g (0.52 mL)
Potassium Carbonate (K₂CO₃)584-08-7138.2110.01.38 g
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09-25 mL
Ethyl Acetate (EtOAc)141-78-688.11-~150 mL (for workup)
Deionized Water7732-18-518.02-~150 mL (for workup)
Brine (Saturated NaCl solution)---~50 mL (for workup)

Step-by-Step Procedure

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-4-(4-fluorophenyl)nicotinonitrile (1.16 g, 5.0 mmol) and potassium carbonate (1.38 g, 10.0 mmol).

  • Inert Atmosphere: Flush the flask with nitrogen or argon gas.

  • Solvent and Reagent Addition: Add anhydrous DMF (25 mL) to the flask, followed by the addition of morpholine (0.52 mL, 6.0 mmol) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C using an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Pour the mixture into a separatory funnel containing 100 mL of deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the final product.

Safety and Handling Precautions
  • Conduct all operations in a well-ventilated chemical fume hood.[6]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

  • 2-Chloronicotinonitrile derivatives can be irritating to the skin, eyes, and respiratory system. Avoid inhalation of dust and direct contact.[8]

  • DMF is a reproductive toxin and is readily absorbed through the skin. Handle with extreme care.

  • Dispose of all chemical waste according to institutional and local regulations.[9]

Mechanism and Rationale

The reaction proceeds via a classic Nucleophilic Aromatic Substitution (SNAr) mechanism.

Caption: SNAr mechanism for the synthesis of the intermediate.

  • Nucleophilic Attack: The nitrogen atom of morpholine attacks the electron-deficient carbon atom at the C2 position of the pyridine ring.

  • Formation of Meisenheimer Complex: This attack forms a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized and stabilized by the electron-withdrawing nitrile group and the ring nitrogen.

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group.

  • Role of the Base: Potassium carbonate (K₂CO₃) acts as a base to neutralize the protonated morpholine that would otherwise form, driving the reaction to completion.

Expected Results and Characterization

ParameterExpected Outcome
Yield 75-90%
Appearance White to off-white solid
¹H NMR Signals corresponding to the 4-fluorophenyl, pyridine, and morpholine protons.
¹³C NMR Peaks indicating the presence of all unique carbons in the final structure.
Mass Spec (MS) A molecular ion peak [M+H]⁺ consistent with the product's molecular weight (284.31).
Purity (HPLC) >95% after purification.

Further Applications & Future Directions

The synthesized 2-amino-4-(4-fluorophenyl)nicotinonitrile is not an endpoint but a versatile platform for further diversification.

  • Nitrile Group Transformations: The cyano group can be hydrolyzed under acidic or basic conditions to form a primary amide or a carboxylic acid. These functional groups are key for creating analogs of insecticides like Flonicamid, which is a nicotinamide derivative.[10][11]

  • Suzuki and Stille Couplings: While the 2-chloro position is highly reactive towards nucleophiles, under different catalytic conditions (e.g., Palladium catalysis), it could potentially undergo cross-coupling reactions, though this is less common than SNAr for 2-chloropyridines.

  • Library Synthesis: The presented protocol can be readily adapted for high-throughput synthesis by using a variety of primary and secondary amines to generate a large library of analogs for biological screening.

By leveraging the reactivity of 2-Chloro-4-(4-fluorophenyl)nicotinonitrile , researchers can efficiently access a rich chemical space of novel compounds, accelerating the discovery and development of next-generation agrochemicals.

References

  • AERU. (n.d.). Flonicamid (Ref: IKI 220). Retrieved from [Link]

  • NextSDS. (2026). 2-CHLORO-4-(4-FLUOROPHENYL)NICOTINONITRILE — Chemical Substance Information. Retrieved from [Link]

  • Google Patents. (2022). CN113929621A - Synthesis method of flonicamid.
  • Google Patents. (2017). The synthetic method of flonicamid - CN107162966A.
  • Kotb, E. R. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica, 56, 908-919.
  • Kotb, E. R. (2015). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. ResearchGate. Retrieved from [Link]

  • Carl ROTH. (2024). Safety Data Sheet - VISOCOLOR ECO Chloride. Retrieved from [Link]

  • Ershov, O. V., & Ershova, A. I. (2024). THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. Chemistry of Heterocyclic Compounds, 60(9/10).
  • Google Patents. (n.d.). CN109232413A - The preparation method of the chloro- nicotinonitrile of 2-.
  • Zhang, Y., et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2020). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Molecules, 25(1), 133.
  • Rays Biotech. (n.d.). Agrochemicals Technical Intermediate. Retrieved from [Link]

  • Amino-Chem. (n.d.). Agro Intermediates. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of pesticide intermediate 2-chloro-4-formyl valeronitrile.
  • Google Patents. (n.d.). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
  • ResearchGate. (2026). Research and development of a novel insecticide, flonicamid. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. Retrieved from [Link]

  • gugupharm. (n.d.). Agrochemical Intermediates. Retrieved from [Link]

  • Frontiers Media. (n.d.). Advances in the Green Synthesis of Heterocyclic Compounds for Pesticides. Retrieved from [Link]

  • Jeschke, P. (2024). Recent developments in fluorine-containing pesticides. Pest Management Science.

Sources

Application

Application Note: Microwave-Assisted Synthesis of 2-Chloro-4-(4-fluorophenyl)nicotinonitrile

Introduction & Strategic Rationale Substituted 2-chloronicotinonitriles are privileged scaffolds in medicinal chemistry, serving as advanced intermediates for the synthesis of kinase inhibitors, GPCR modulators, and acti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Substituted 2-chloronicotinonitriles are privileged scaffolds in medicinal chemistry, serving as advanced intermediates for the synthesis of kinase inhibitors, GPCR modulators, and active antineoplastic agents[1]. The orthogonal reactivity of the C2-chloride (primed for SNAr or transition-metal-catalyzed cross-coupling) and the C3-nitrile (amenable to hydrolysis, reduction, or tetrazole formation) makes 2-chloro-4-(4-fluorophenyl)nicotinonitrile a highly valuable bifunctional building block.

Conventionally, the conversion of 2-pyridones to 2-chloropyridines using phosphorus oxychloride (POCl3) requires prolonged reflux conditions (4–12 hours). This extended thermal exposure often leads to the degradation of sensitive functional groups, the formation of intractable black tarry byproducts, and challenging downstream purification.

By transitioning to Microwave-Assisted Organic Synthesis (MAOS) , we leverage dielectric heating to drastically accelerate reaction kinetics. Microwave technology significantly curtails reaction times, enhances yields, and promotes a greener chemical process compared to conventional heating methods[2]. Because microwave heating produces heat volumetrically throughout the entire material at a high rate, this green process results in yields and purity profiles that are vastly superior to traditional conductive heating.

Mechanistic Insights & Causality

The synthesis proceeds via a self-validating two-stage process:

  • Pyridone Assembly (Step 1) : 4-Fluoroacetophenone is condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield an enaminone. Subsequent base-catalyzed Michael addition with cyanoacetamide, followed by intramolecular cyclization, furnishes the intermediate 4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile.

  • Microwave-Promoted Chlorination (Step 2) : The 2-pyridone tautomerizes to its 2-hydroxypyridine form, which nucleophilically attacks POCl3. This forms a highly reactive O-phosphorylated (Vilsmeier-type) intermediate. Under microwave irradiation, localized superheating accelerates the subsequent addition-elimination by the chloride ion at the electron-deficient C2 position, rapidly extruding dichlorophosphoric acid to yield the target 2-chloropyridine[1].

Reaction Pathway Visualization

MAOS_Pathway A 4-Fluoroacetophenone B Enaminone Intermediate A->B DMF-DMA (Condensation) C 2-Pyridone Intermediate B->C Cyanoacetamide Base (Cyclization) D O-Phosphorylated Species C->D POCl3 Microwave, 130°C E 2-Chloro-4-(4-fluorophenyl) nicotinonitrile D->E Cl⁻ Addition- Elimination

Figure 1: Synthetic workflow and mechanistic pathway for 2-Chloro-4-(4-fluorophenyl)nicotinonitrile.

Experimental Protocol: Microwave-Assisted Chlorination

Self-Validating System: This protocol is designed with built-in quality control. The conversion of the highly polar 2-pyridone (hydrogen-bond donor/acceptor) to the lipophilic 2-chloropyridine allows for unambiguous reaction monitoring via normal-phase TLC.

Equipment & Materials
  • Dedicated Microwave Synthesizer (e.g., Biotage Initiator+ or CEM Discover) equipped with IR temperature and dynamic pressure sensors.

  • Thick-walled microwave synthesis vials (10 mL) with Teflon-lined crimp caps.

  • 4-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 mmol, 214 mg).

  • Phosphorus oxychloride (POCl3, freshly distilled or high purity).

Step-by-Step Methodology
  • Reaction Setup : In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, suspend the 2-pyridone intermediate (1.0 mmol, 214 mg) in POCl3 (3.0 mL).

    • Expert Insight: POCl3 is used in large excess to serve as both the halogenating agent and the microwave-absorbing solvent. This ensures pseudo-first-order kinetics and prevents localized charring of the solid starting material.

  • Sealing and Irradiation : Seal the vial with a Teflon-lined septum cap. Place the vial in the microwave cavity. Program the synthesizer to heat the mixture to 130 °C for 15 minutes , with a maximum power output of 200 W and active cooling enabled[2].

    • Safety Note: POCl3 boils at 105 °C. Heating to 130 °C will generate autogenous pressure (typically 3–5 bar). Ensure the vial and synthesizer are rated for elevated pressures.

  • Cooling and Monitoring : Upon completion, allow the system to cool the vial to room temperature using compressed air. Verify reaction completion via TLC (Hexanes:EtOAc 3:1). The product will appear as a distinct, high-Rf UV-active spot, while any unreacted starting material remains near the baseline.

  • Quenching (Critical Step) : Carefully uncap the vial in a well-ventilated fume hood. Using a glass pipette, add the reaction mixture dropwise into a beaker containing 50 g of vigorously stirred crushed ice.

    • Expert Insight: POCl3 reacts violently and exothermically with water. Dropwise addition to ice controls the exotherm and hydrolyzes excess POCl3 into water-soluble phosphoric and hydrochloric acids, safely precipitating the highly insoluble target compound.

  • Isolation : Stir the aqueous suspension for 30 minutes until the ice melts. Filter the resulting precipitate under vacuum, wash thoroughly with cold distilled water (3 × 10 mL) to remove residual acids, and dry in a vacuum oven at 50 °C overnight to afford the pure product.

Quantitative Data & Method Comparison

The empirical advantages of the MAOS protocol over conventional thermal heating for this specific transformation are summarized below:

ParameterConventional HeatingMicrowave-Assisted (MAOS)Mechanistic Advantage
Heating Source Oil Bath (Reflux)Dielectric Microwave (2.45 GHz)Volumetric vs. Conductive heating
Temperature 105 °C (Boiling point)130 °C (Sealed Vessel)+25 °C accelerates SNAr kinetics
Reaction Time 6.0 Hours15 Minutes24x Faster throughput
Isolated Yield 62 - 68%88 - 92%~25% Increase due to fewer side reactions
Purity (LC-MS) < 85% (Tarry byproducts)> 98% (Clean profile)Bypasses thermal degradation pathways

References

  • Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon Source: ACS Omega (2021) URL:[Link]

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach Source: Asian Journal of Research in Chemistry URL:[Link]

Sources

Method

Scaling up production of 2-Chloro-4-(4-fluorophenyl)nicotinonitrile for preclinical trials

Strategic Route Selection & Mechanistic Causality The synthesis of 2-chloro-4-(4-fluorophenyl)nicotinonitrile —a critical preclinical intermediate—relies on the highly regioselective Suzuki-Miyaura cross-coupling of 2,4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Route Selection & Mechanistic Causality

The synthesis of 2-chloro-4-(4-fluorophenyl)nicotinonitrile —a critical preclinical intermediate—relies on the highly regioselective Suzuki-Miyaura cross-coupling of 2,4-dichloronicotinonitrile with (4-fluorophenyl)boronic acid[1]. For scale-up manufacturing, achieving high regioselectivity is paramount to avoid costly chromatographic purification and maximize yield.

In unactivated 2,4-dichloropyridine systems, the oxidative addition of a palladium catalyst typically occurs preferentially at the C2 position. This is driven by the lower bond dissociation energy of the C–Cl bond adjacent to the electron-withdrawing ring nitrogen[2],[3]. However, the introduction of a strongly electron-withdrawing cyano group (-CN) at the C3 position fundamentally alters the electronic landscape of the heterocycle. As demonstrated in analogous polyhalogenated heteroarenes, placing an electron-withdrawing group at C3 selectively activates the C4 position toward oxidative addition, completely reversing the intrinsic C2 selectivity[3].

This electronic differentiation is the cornerstone of our scale-up strategy. By leveraging the C3-cyano directing effect, we achieve highly regioselective cross-coupling at C4. To prevent over-coupling at the C2 position, the reaction is strictly kinetically controlled: the temperature is capped at 80 °C, and the boronic acid is limited to a slight stoichiometric excess.

Process Parameters & Quantitative Data

To ensure reproducibility across multi-kilogram batches, the quantitative parameters must be strictly adhered to. The table below outlines the optimized stoichiometry and the mechanistic rationale behind each parameter.

ParameterValue / ReagentMechanistic Rationale
Substrate 2,4-Dichloronicotinonitrile (1.0 eq)Dielectrophilic core, electronically activated at C4 by the C3-CN group.
Coupling Partner (4-Fluorophenyl)boronic acid (1.05 eq)Slight excess ensures complete C4 conversion while starving the reaction to limit C2 diarylation.
Catalyst Pd(PPh3)4 (2 mol%)Robust, cost-effective catalyst suitable for biphasic scale-up environments.
Base Na₂CO₃ (2.0 eq, 2M aq.)Mild inorganic base; prevents undesired hydrolysis of the nitrile group.
Solvent System Toluene / Ethanol (4:1 v/v)Scalable biphasic system; Ethanol acts as a phase-transfer agent.
Reaction Temp. 75 - 80 °CKinetic control threshold to favor C4 oxidative addition and prevent C2 activation.
IPC Target < 1.0% starting materialValidates reaction completion prior to initiating the workup phase.

Workflow & Pathway Visualization

Workflow Step1 1. Substrate Loading 2,4-Dichloronicotinonitrile + (4-Fluorophenyl)boronic acid Step2 2. Catalyst & Solvent Pd(PPh3)4 (2 mol%) Toluene/EtOH/H2O Step1->Step2 Step3 3. Regioselective Heating 75-80 °C for 4-6 hrs (Kinetic Control at C4) Step2->Step3 Step4 4. IPC Validation HPLC: <1% SM, <2% Diarylation Step3->Step4 Sample every 2 hrs Step4->Step3 Fail IPC (Continue) Step5 5. Phase Separation & Aqueous Wash Step4->Step5 Pass IPC Step6 6. Anti-Solvent Crystallization Heptane addition at 50 °C Cool to 5 °C Step5->Step6 Step7 Target API Intermediate 2-Chloro-4-(4-fluorophenyl)nicotinonitrile Step6->Step7 Filtration & Drying

Figure 1: Scale-up workflow and IPC validation for regioselective Suzuki coupling.

Self-Validating Scale-Up Protocol

This protocol is designed as a self-validating system. The In-Process Controls (IPCs) dictate the progression of the workflow, and the final crystallization step acts as an intrinsic purification matrix.

Phase 1: Biphasic System Preparation

  • Charge a clean, dry glass-lined reactor with 2,4-dichloronicotinonitrile (1.0 eq) and (4-fluorophenyl)boronic acid (1.05 eq).

  • Add Toluene (8 volumes) and Ethanol (2 volumes). Agitate at 250 RPM to form a uniform suspension.

    • Causality Note: Ethanol acts as a phase-transfer bridge between the organic toluene phase and the aqueous base, eliminating the need for expensive, difficult-to-remove phase-transfer catalysts (PTCs).

  • Sparge the mixture with Nitrogen (N₂) for 30 minutes to deoxygenate the system, preventing oxidative degradation of the palladium catalyst.

Phase 2: Catalysis & Kinetic Control 4. Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.02 eq, 2 mol%). 5. Introduce a 2.0 M aqueous solution of Sodium Carbonate (Na₂CO₃) (2.0 eq) under continuous N₂ flow. 6. Heat the biphasic mixture to 75–80 °C.

  • Causality Note: Exceeding 85 °C provides sufficient thermal energy to overcome the activation barrier for the C2-chloride, leading to the formation of the undesired 2,4-bis(4-fluorophenyl)nicotinonitrile impurity.

Phase 3: In-Process Control (IPC) Validation 7. After 4 hours, halt agitation, allow phase separation (5 mins), and sample the upper toluene layer for HPLC analysis. 8. Self-Validation Gate:

  • If starting material > 1.0%: Continue heating for 1 hour and re-sample.

  • If starting material ≤ 1.0% and diarylated impurity < 2.0%: Proceed to Phase 4.

Phase 4: Workup & Self-Purifying Crystallization 9. Cool the reactor to 20 °C. Separate and discard the lower aqueous phase. 10. Wash the organic phase with deionized water (3 volumes) followed by brine (3 volumes) to remove residual inorganic salts and ethanol. 11. Concentrate the toluene phase under reduced pressure to approximately 3 volumes. 12. Heat to 50 °C and slowly charge n-Heptane (6 volumes) over 1 hour. 13. Cool the mixture linearly to 5 °C over 4 hours to induce crystallization. 14. Filter the slurry and wash the wet cake with cold n-Heptane. Dry under vacuum at 45 °C.

  • Causality Note: This crystallization matrix is a self-validating purification system. The highly lipophilic 2,4-bis(4-fluorophenyl)nicotinonitrile over-coupling impurity remains dissolved in the heptane-rich mother liquor, ensuring the isolated solid meets >98% API purity specifications without chromatographic intervention.

References

  • Title: Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes Source: MDPI (Catalysts) URL: [Link]

  • Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: Chemical Reviews (via eScholarship) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Recrystallization Optimization for 2-Chloro-4-(4-fluorophenyl)nicotinonitrile

Welcome to the Advanced Process Chemistry Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific thermodynamic and kinetic challenges inherent in purifying halogen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Process Chemistry Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific thermodynamic and kinetic challenges inherent in purifying halogenated heterocyclic intermediates. 2-Chloro-4-(4-fluorophenyl)nicotinonitrile is a highly conjugated, lipophilic intermediate. Its planar pyridine core and halogen substitutions dictate specific solubility behaviors, making rational solvent selection the critical lever for maximizing both overall yield and the impurity purge factor.

Thermodynamic Solvent Selection & Solubility Profiling

The Causality of Solvent Selection

Selecting a solvent is not a trial-and-error exercise; it is a thermodynamic calculation. The goal is to exploit the differential solubility gradient between the target intermediate and its process-related impurities. For a lipophilic molecule like 2-Chloro-4-(4-fluorophenyl)nicotinonitrile, non-polar to moderately polar solvents are required to achieve primary dissolution, while anti-solvents must be highly non-polar to force supersaturation. Crucially, the solvent's boiling point must remain below the melting point of the solute to prevent liquid-liquid phase separation (LLPS) during cooling[1].

Quantitative Solvent Data for 2-Chloro-4-(4-fluorophenyl)nicotinonitrile

Table 1: Physicochemical properties of candidate solvents and their mechanistic impact on recrystallization.

Solvent SystemDielectric Constant (ε)Boiling Point (°C)Solubilizing PowerMechanistic Suitability & Notes
Ethyl Acetate (EtOAc) 6.0277.1HighGood Solvent. Excellent for primary dissolution. Low boiling point minimizes thermal degradation.
Isopropanol (IPA) 18.382.5ModerateAlternative Good Solvent. Hydrogen bonding disrupts impurity inclusion. Good for cooling crystallization.
n-Heptane 1.9298.4Very LowIdeal Anti-Solvent. Forces rapid supersaturation when titrated into EtOAc.
Toluene 2.38110.6HighCaution. High boiling point risks exceeding the intermediate's melting point, leading to oiling out.
Water 80.1100.0InsolublePoor Anti-Solvent. Can cause amorphous precipitation or trap water in the crystal lattice.

Troubleshooting Liquid-Liquid Phase Separation ("Oiling Out")

FAQ: Why does my product form a viscous oil instead of crystallizing upon cooling?

Answer: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), commonly referred to in process chemistry as "oiling out"[2]. It occurs when the solute separates into a solute-rich liquid phase rather than forming a highly ordered solid crystal lattice. Mechanistically, this happens under two primary conditions:

  • Thermal Mismatch: The saturation temperature of the solution exceeds the melting point of the solute. As the solution cools, it reaches supersaturation while the compound is thermodynamically favored to be in a liquid state[3].

  • Freezing-Point Depression: High levels of lipophilic impurities disrupt the molecular packing of the 2-Chloro-4-(4-fluorophenyl)nicotinonitrile molecules, drastically lowering its effective melting point[4].

FAQ: How do I recover an oiled-out reaction?

Answer: Do not attempt to aggressively cool the oil, as this will trap impurities in an amorphous solid state. Instead, reheat the mixture until the oil redissolves. Add a small volume of the "good solvent" (e.g., EtOAc) to decrease the saturation temperature, then apply a significantly slower cooling ramp (e.g., 0.1 °C/min) and introduce seed crystals to bypass the activation energy of primary nucleation[2][3].

OilingOutTroubleshooting Start Observe Oiling Out (LLPS Detected) Reheat Reheat to Redissolve Oil Phase Start->Reheat CheckCause Identify Root Cause Reheat->CheckCause Cause1 T_sat > T_melt (Thermal Mismatch) CheckCause->Cause1 Cause2 High Impurity Load (Freezing Point Depression) CheckCause->Cause2 Action1 Add 'Good Solvent' to lower T_sat Cause1->Action1 Action2 Pre-treat with Activated Carbon Cause2->Action2 Cooling Slow Cooling Ramp (0.1 °C/min) Action1->Cooling Action2->Cooling Seeding Add Seed Crystals (1-2% w/w) Cooling->Seeding Success Pure Crystalline Solid Recovered Seeding->Success

Figure 1: Logical troubleshooting workflow for resolving Liquid-Liquid Phase Separation.

Validated Protocol: Anti-Solvent Crystallization

When single-solvent cooling crystallization fails to provide the required purity or yield, a binary mixed-solvent system (Anti-Solvent Crystallization) is the gold standard[5]. For 2-Chloro-4-(4-fluorophenyl)nicotinonitrile, an Ethyl Acetate / n-Heptane system provides an optimal thermodynamic gradient.

Mechanistic Justification

Ethyl acetate completely dissolves the intermediate and most structurally related impurities. The dropwise addition of n-heptane (the anti-solvent) selectively lowers the solubility of the highly conjugated nicotinonitrile core, driving it into the metastable zone. By holding the system in this zone and adding seed crystals, we force the compound to grow on the existing lattice, leaving impurities purged in the mother liquor[1][6].

Step-by-Step Methodology

Step 1: Primary Dissolution

  • Suspend 10.0 g of crude 2-Chloro-4-(4-fluorophenyl)nicotinonitrile in 30 mL of Ethyl Acetate (EtOAc).

  • Heat the suspension to 65 °C under continuous agitation (400 RPM) until complete dissolution is achieved.

  • Self-Validation: If the solution remains cloudy, perform a hot-filtration through a 0.45 µm PTFE filter to remove insoluble inorganic salts or polymerized byproducts.

Step 2: Metastable Zone Entry (Anti-Solvent Titration)

  • Maintain the clarified solution at 65 °C.

  • Begin dropwise addition of n-Heptane at a rate of 1.0 mL/min.

  • Continue addition until the "cloud point" is reached (the first sign of persistent opalescence), indicating the boundary of the metastable zone.

  • Immediately add 0.5 mL of EtOAc to clear the solution, pulling the system just back into the metastable region.

Step 3: Seeding and Isothermal Aging

  • Introduce 0.1 g (1% w/w) of pure 2-Chloro-4-(4-fluorophenyl)nicotinonitrile seed crystals.

  • Hold the temperature isothermally at 65 °C for 30 minutes.

  • Causality: Isothermal aging allows secondary nucleation to occur on the seed surfaces, preventing sudden uncontrolled primary nucleation which traps impurities.

Step 4: Controlled Cooling Ramp

  • Initiate a linear cooling ramp from 65 °C to 5 °C at a strict rate of 0.1 °C/min.

  • Self-Validation: Monitor the reactor. If oiling out occurs, the cooling rate is too fast. Reheat to 65 °C and restart the ramp at 0.05 °C/min.

Step 5: Isolation and Washing

  • Filter the resulting slurry under vacuum.

  • Wash the filter cake with 15 mL of pre-chilled (5 °C) n-Heptane to displace the impurity-rich mother liquor without dissolving the product.

  • Dry under vacuum at 40 °C to constant weight.

AntiSolventWorkflow Step1 1. Dissolution Dissolve crude API in EtOAc at 65 °C Step2 2. Clarification Hot Filtration to remove particulates Step1->Step2 Step3 3. Anti-Solvent Addition Titrate n-Heptane dropwise until cloud point Step2->Step3 Step4 4. Seeding & Aging Add 1% w/w seeds; Hold isothermally for 30 min Step3->Step4 Step5 5. Controlled Cooling Linear ramp to 5 °C at 0.1 °C/min Step4->Step5 Step6 6. Isolation Vacuum filter & wash with cold n-Heptane Step5->Step6

Figure 2: Step-by-step experimental workflow for Anti-Solvent Crystallization.

Frequently Asked Questions (FAQs)

Q: Can I use Methanol or Ethanol instead of Ethyl Acetate? A: While alcohols are common recrystallization solvents, 2-Chloro-4-(4-fluorophenyl)nicotinonitrile contains a reactive 2-chloro-pyridine moiety. At elevated temperatures, prolonged exposure to nucleophilic solvents like methanol can risk unwanted nucleophilic aromatic substitution (S_NAr) displacing the chloride. Aprotic solvents like EtOAc or Toluene are chemically safer choices for this specific scaffold.

Q: My isolated crystals are highly colored (yellow/brown). How do I remove these chromophores? A: Colored impurities are typically highly conjugated, low-level process degradants that co-crystallize or adsorb onto the crystal surface. Incorporate a carbon treatment step during Step 1. Add 5% w/w activated charcoal to the hot EtOAc solution, stir for 15 minutes, and perform a hot filtration over Celite before proceeding to the anti-solvent addition[3].

Q: How do I verify that I haven't formed a solvate? A: Halogenated aromatic nitriles can sometimes trap solvent molecules within their crystal lattice. It is mandatory to validate the final crystalline form using X-Ray Powder Diffraction (XRPD) and Thermogravimetric Analysis (TGA). A sharp mass loss event in TGA prior to the melting point indicates a solvated form, which would necessitate drying optimization or a solvent system switch[4].

References

  • Nichols, L. "3.6F: Troubleshooting." Chemistry LibreTexts, April 2022. URL:[Link]

  • [1] Abramov, Y. A., et al. "Rational Solvent Selection for Pharmaceutical Impurity Purge." Crystal Growth & Design, American Chemical Society, January 2018. URL:[Link]

  • [5] Tiwary, A. K., et al. "Recrystallization of Active Pharmaceutical Ingredients." SciSpace, 2006. URL:[Link]

  • [2] KiloMentor. "The Problem of Oiling Out in Chemical Process Development." KiloMentor Blog, February 2017. URL:[Link]

  • [6] Douroumis, D., et al. "Recrystallization of Drugs — Effect on Dissolution Rate." IntechOpen, October 2015. URL:[Link]

Sources

Optimization

Resolving low solubility issues of 2-Chloro-4-(4-fluorophenyl)nicotinonitrile in aqueous media

Welcome to the technical support center for 2-Chloro-4-(4-fluorophenyl)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Chloro-4-(4-fluorophenyl)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of this compound. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve consistent and reliable experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and properties of 2-Chloro-4-(4-fluorophenyl)nicotinonitrile.

Q1: Why is 2-Chloro-4-(4-fluorophenyl)nicotinonitrile so difficult to dissolve in aqueous buffers?

A1: The poor aqueous solubility of this compound is primarily due to its molecular structure. It is a highly lipophilic (hydrophobic) molecule, a characteristic indicated by its high calculated LogP of 3.41.[1] Molecules with a high LogP prefer an oily or nonpolar environment over an aqueous one. The structure contains several nonpolar aromatic rings and a halogen, with limited hydrogen bonding capability, leading to unfavorable interactions with water molecules.

Q2: What are the basic physicochemical properties I should be aware of?

A2: Understanding the fundamental properties is the first step in designing a successful formulation strategy. While some data must be determined empirically in your lab, here is a summary of known and predicted information.

PropertyValue / InformationSource / Comment
CAS Number 886362-05-6[1]
Molecular Formula C₁₂H₆ClFN₂[1]
Molecular Weight 232.64 g/mol [1][2]
Predicted LogP 3.41[1] Indicates high lipophilicity and low aqueous solubility.
pKa Not publicly available.Must be determined experimentally. The pyridine nitrogen and nitrile group suggest potential for protonation, making the compound's solubility pH-dependent.[3][4]
Aqueous Solubility Very low.Expected based on LogP. Must be determined experimentally in your specific buffer system.
Solubility in Organics Expected to be soluble in organic solvents.Soluble in solvents like dimethyl sulfoxide (DMSO) and ethanol.[5]

Q3: What is the quickest method to get the compound into a solution for a preliminary in vitro screening assay?

A3: For rapid, small-scale experiments, the most common approach is to first dissolve the compound in a water-miscible organic co-solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[6] This stock can then be serially diluted into your aqueous assay buffer. However, be cautious of the final co-solvent concentration and the potential for the compound to precipitate upon dilution.

Part 2: In-Depth Troubleshooting & Solubilization Guides

This section provides detailed, step-by-step protocols and the scientific rationale for overcoming solubility issues. We will explore several common and advanced techniques.

Workflow: Selecting a Solubility Enhancement Strategy

Before diving into specific protocols, it's crucial to select the most appropriate strategy. The following workflow provides a logical decision-making process.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Validation Start Start: Compound Received DetermineProps Determine Key Properties (pKa, Thermal Stability, Target Conc.) Start->DetermineProps IsIonizable Is the compound ionizable (pKa known)? DetermineProps->IsIonizable SimpleMethods Initial Approach: Co-solvents or Surfactants IsIonizable->SimpleMethods  No / Unknown pHAdjust Strategy: pH Adjustment (with or without co-solvent) IsIonizable->pHAdjust  Yes IsThermallyStable Is it thermally stable? SimpleMethods->IsThermallyStable Validate Validate Formulation: Quantify solubility (HPLC), Check for precipitation over time. pHAdjust->IsThermallyStable AdvancedMethods Advanced Strategies: Cyclodextrins, Nanonization IsThermallyStable->AdvancedMethods  No SolidDispersion Advanced Strategy: Solid Dispersions (Hot Melt Extrusion) IsThermallyStable->SolidDispersion  Yes AdvancedMethods->Validate SolidDispersion->Validate

Caption: Decision workflow for selecting a solubility enhancement method.

Guide 1: Co-Solvent Systems

Q: My compound precipitates when I dilute my DMSO stock into my aqueous buffer. How can I prevent this?

A: This is a classic sign of exceeding the solubility limit in the final aqueous/co-solvent mixture. The key is that co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for hydrophobic compounds.[6][7] If the final concentration of the co-solvent is too low, it can no longer maintain the drug in solution.

Troubleshooting Protocol: Optimizing a Co-Solvent System

  • Objective: To determine the minimum percentage of a co-solvent required to maintain 2-Chloro-4-(4-fluorophenyl)nicotinonitrile in solution at the desired final concentration.

  • Materials:

    • 2-Chloro-4-(4-fluorophenyl)nicotinonitrile

    • Co-solvents: DMSO, Ethanol, Polyethylene Glycol 400 (PEG 400), Propylene Glycol[6][8]

    • Target aqueous buffer (e.g., PBS, pH 7.4)

    • Vials, magnetic stirrer, analytical balance.

  • Methodology:

    • Prepare Stock Solution: Dissolve the compound in 100% of your chosen co-solvent (e.g., DMSO) to make a concentrated stock (e.g., 50 mM).

    • Create Co-Solvent Blends: Prepare a series of aqueous buffer solutions containing varying percentages of the co-solvent (e.g., 1%, 2%, 5%, 10%, 20% v/v).

    • Test Solubility: Add a small aliquot of your concentrated stock solution to each of the co-solvent blends to reach your target final concentration.

    • Equilibrate and Observe: Vortex each sample and allow it to equilibrate at the desired experimental temperature (e.g., 25°C or 37°C) for at least 2 hours. Visually inspect for any precipitation. For more accurate results, centrifuge the samples and measure the concentration of the supernatant using a validated analytical method like HPLC.

    • Select Optimal Blend: The lowest percentage of co-solvent that keeps the compound fully dissolved is your optimal blend for that concentration.

Causality: By systematically increasing the co-solvent percentage, you are gradually decreasing the polarity of the bulk solvent until it can accommodate the hydrophobic drug molecules, preventing them from crashing out.[9][10]

Common Co-SolventTypical Starting % (v/v)ProsCons
DMSO 0.1% - 5%High solubilizing power for many compounds.Can be toxic to cells at concentrations >0.5-1%.[6]
Ethanol 1% - 10%Less toxic than DMSO, widely available.Can cause protein denaturation in some assays.
PEG 400 5% - 20%Low toxicity, commonly used in formulations.More viscous, may interfere with some automated liquid handlers.
Guide 2: pH Adjustment

Q: Can I improve the solubility by changing the pH of my buffer?

A: Yes, if your compound is ionizable. The solubility of ionizable compounds is highly dependent on pH.[4][11] For a basic compound (which can be protonated), decreasing the pH below its pKa will lead to the formation of a charged salt, which is typically much more soluble in water than the neutral form.[3][12] Since 2-Chloro-4-(4-fluorophenyl)nicotinonitrile contains a pyridine ring (a weak base), pH adjustment is a very promising strategy.

Experimental Protocol: pH-Solubility Profiling

  • Objective: To determine the solubility of the compound across a range of pH values to identify the optimal pH for dissolution.

  • Materials:

    • 2-Chloro-4-(4-fluorophenyl)nicotinonitrile

    • A series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 9). Universal buffers can also be used.[3]

    • Calibrated pH meter, shaker/incubator, centrifuge.

    • HPLC or UV-Vis spectrophotometer for quantification.

  • Methodology:

    • Add Excess Compound: Add an excess amount of the solid compound to vials containing each buffer solution. Ensure enough solid is present that some remains undissolved at equilibrium.

    • Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

    • Separate Phases: Centrifuge the samples at high speed to pellet the undissolved solid.

    • Measure pH: Carefully withdraw a sample of the supernatant and measure the final equilibrium pH.[13] This is critical as the pH may shift during dissolution.

    • Quantify Concentration: Suitably dilute the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method.

    • Plot Data: Plot the logarithm of solubility (logS) versus the final equilibrium pH. The resulting profile will show the pH at which solubility is maximized.

Self-Validation: The protocol is self-validating because you are measuring the final pH of the saturated solution, which is the true pH that dictates the observed solubility.[13] Plotting the full profile provides a clear picture of the compound's behavior rather than relying on a single data point.

Guide 3: Using Cyclodextrins

Q: I need to avoid organic co-solvents due to cellular toxicity. What is a good alternative?

A: Cyclodextrins are an excellent alternative. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15] They can encapsulate poorly soluble "guest" molecules, like your compound, forming an "inclusion complex" where the hydrophobic drug is shielded within the cavity, while the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve readily in water.[][17]

Experimental Protocol: Screening Cyclodextrins for Solubilization

  • Objective: To evaluate the effectiveness of different cyclodextrins at increasing the aqueous solubility of the compound.

  • Materials:

    • 2-Chloro-4-(4-fluorophenyl)nicotinonitrile

    • Cyclodextrins: β-Cyclodextrin (β-CD), Hydroxypropyl-β-Cyclodextrin (HP-β-CD), Sulfobutylether-β-Cyclodextrin (SBE-β-CD).[14][18]

    • Aqueous buffer (e.g., water or PBS).

  • Methodology:

    • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of each cyclodextrin (e.g., 0 mM, 10 mM, 25 mM, 50 mM, 100 mM).

    • Add Excess Compound: Add an excess amount of solid 2-Chloro-4-(4-fluorophenyl)nicotinonitrile to each cyclodextrin solution.

    • Equilibrate: Shake the samples at a constant temperature for 24-48 hours.

    • Separate and Quantify: Centrifuge the samples to pellet undissolved solid. Dilute the supernatant and quantify the dissolved compound concentration via HPLC.

    • Analyze Results: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear increase indicates the formation of a soluble inclusion complex. HP-β-CD often provides the best solubility enhancement due to its high aqueous solubility and favorable safety profile.[18]

Trustworthiness: This method is trustworthy because it directly measures the increase in apparent solubility as a function of the complexing agent's concentration. The shape of the resulting phase-solubility diagram provides insight into the stoichiometry of the inclusion complex.

Guide 4: Advanced Techniques

Q: The simpler methods are not providing sufficient solubility for my needs. What are the next steps?

A: For applications requiring higher concentrations or for in vivo formulations, more advanced techniques like solid dispersions or nanoparticle formation may be necessary.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic solid carrier or matrix at a molecular level.[19][20][21] When the solid dispersion is added to water, the carrier dissolves quickly, releasing the drug as very fine, amorphous particles, which have a higher dissolution rate and apparent solubility.[22][23][24][25] Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[20]

  • Nanonization: This involves reducing the particle size of the drug to the nanometer scale (<1000 nm).[26][27] According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area, which in turn increases the dissolution velocity.[28] Techniques like media milling or high-pressure homogenization are used to create these nanosuspensions, which are stabilized by surfactants or polymers.[27][29][30]

These methods require specialized equipment and formulation expertise but can provide significant improvements in solubility and bioavailability.[22][28]

Part 3: Analytical Quantification

Q: How can I accurately measure the concentration of my dissolved compound to confirm the success of a solubilization method?

A: A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is the gold standard for this type of analysis. The aromatic structure of 2-Chloro-4-(4-fluorophenyl)nicotinonitrile makes it an excellent chromophore for UV detection.

Protocol: General HPLC Method for Quantification

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape). A typical starting point is a 50:50 (v/v) mixture.[31]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for maximal absorbance between 210-300 nm. A wavelength around 254 nm or 216 nm is often a good starting point for such compounds.[31]

  • Standard Curve: Prepare a standard curve by dissolving a known weight of the compound in 100% mobile phase (or a strong organic solvent like acetonitrile) and performing serial dilutions. Run these standards on the HPLC to create a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject your filtered, diluted supernatant samples. Use the peak area from the chromatogram and the standard curve to calculate the concentration in your unknown sample.

This method provides the accuracy and precision needed to reliably compare the effectiveness of different solubilization techniques.[32]

References

  • Journal of Advanced Pharmacy Education and Research. Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Available from: [Link]

  • National Center for Biotechnology Information. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available from: [Link]

  • Scholars Research Library. Solid dispersion technique for improving solubility of some poorly soluble drugs. Available from: [Link]

  • National Center for Biotechnology Information. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Available from: [Link]

  • Touro University. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Available from: [Link]

  • PCCA. The Role of Surfactants in Compounded Preparation. Available from: [Link]

  • National Center for Biotechnology Information. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. Available from: [Link]

  • Wikipedia. Cosolvent. Available from: [Link]

  • Pharmaceutical Technology. Nanoparticle Technology for the Delivery of Poorly Water-Soluble Drugs. Available from: [Link]

  • MedCrave. Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. Available from: [Link]

  • National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]

  • AME Publishing Company. Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Available from: [Link]

  • Musim Mas. What Are Surfactants? Uses, Benefits, and Safety. Available from: [Link]

  • National Center for Biotechnology Information. Improvement in solubility of poor water-soluble drugs by solid dispersion. Available from: [Link]

  • International Journal of Research and Analytical Reviews. Applications of Surfactants in Diverse Areas. Available from: [Link]

  • International Journal of Research in Pharmaceutical Sciences and Technology. Solubility enhancement techniques: A comprehensive review. Available from: [Link]

  • Patsnap. Sonication vs Co-Solvent Methods: Solubility Enhancement. Available from: [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. Available from: [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. Surface Solid Dispersion Technique for Solubility Enhancement of Nifedipine. Available from: [Link]

  • PubMed. Nanoparticle formation of poorly water-soluble drugs from ternary ground mixtures with PVP and SDS. Available from: [Link]

  • PubMed. A General Approach on Surfactants Use and Properties in Drug Delivery Systems. Available from: [Link]

  • Brieflands. A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Available from: [Link]

  • Slideshare. Surfactants and their applications in pharmaceutical dosage form. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. Available from: [Link]

  • Springer. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Available from: [Link]

  • Impact Factor. Nanoparticulate systems for poorly soluble drugs. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. A Review: Solubility Enhancement of Poorly Water Soluble Drug. Available from: [Link]

  • ResearchGate. Developing nanoparticle formulations of poorly soluble drugs. Available from: [Link]

  • Patsnap. pH adjustment: Significance and symbolism. Available from: [Link]

  • PubChem. 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile. Available from: [Link]

  • CORE. Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. Available from: [Link]

  • NextSDS. 2-CHLORO-4-(4-FLUOROPHENYL)NICOTINONITRILE — Chemical Substance Information. Available from: [Link]

  • ACS Publications. Intrinsic Solubility of Ionizable Compounds from pKa Shift. Available from: [Link]

  • MDPI. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Available from: [Link]

  • Chemistry LibreTexts. 18.7: Solubility and pH. Available from: [Link]

  • ResearchGate. Quantitative analysis of nicotinic acid, nicotinamide and 3-cyanopyridine in industrial effluent by high performance liquid chromatography. Available from: [Link]

  • Royal Society of Chemistry. Analytical Methods. Available from: [Link]

  • PubChemLite. 2-chloro-6-(4-fluorophenyl)nicotinonitrile (C12H6ClFN2). Available from: [Link]

  • NextSDS. 2-CHLORO-5-(4-CHLOROPHENYL)NICOTINONITRILE — Chemical Substance Information. Available from: [Link]

  • AUB ScholarWorks. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Available from: [Link]

  • Journal of Harmonized Research. DEVELOPMENT OF DERIVATIVE SPECTROPHOTOMETRIC AND HPLC METHODS FOR DETERMINATION OF NICLOSAMIDE. Available from: [Link]

Sources

Troubleshooting

Preventing hydrolysis of the nitrile group in 2-Chloro-4-(4-fluorophenyl)nicotinonitrile

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Nitrile Group Hydrolysis Welcome to the technical support center for 2-Chloro-4-(4-fluorophenyl)nicotinonitrile. This resource is desi...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Nitrile Group Hydrolysis

Welcome to the technical support center for 2-Chloro-4-(4-fluorophenyl)nicotinonitrile. This resource is designed to provide in-depth guidance and troubleshooting for researchers encountering challenges with the stability of the nitrile functional group. As Senior Application Scientists, we understand the critical importance of maintaining the integrity of your molecules throughout your experimental workflows. This guide offers practical, field-proven insights to help you mitigate and prevent unwanted hydrolysis of the nitrile moiety in this key synthetic intermediate.

Understanding the Challenge: The Susceptibility of the Nitrile Group

The nitrile group (–C≡N) in 2-Chloro-4-(4-fluorophenyl)nicotinonitrile, while a versatile functional group, is susceptible to hydrolysis under both acidic and basic conditions.[1][2][3] This reaction proceeds via an amide intermediate to ultimately yield a carboxylic acid, a transformation that can derail a synthetic pathway and lead to impure products.[1][4] The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles, such as water or hydroxide ions.

Under acidic conditions, the nitrogen atom of the nitrile is protonated, which significantly increases the electrophilicity of the carbon atom, making it more susceptible to attack by even weak nucleophiles like water.[5][6] In basic media, the strongly nucleophilic hydroxide ion directly attacks the nitrile carbon.[7][8] Both pathways lead to the formation of an amide, which can then undergo further hydrolysis to the corresponding carboxylic acid.[1][7][8]

The pyridine ring in 2-Chloro-4-(4-fluorophenyl)nicotinonitrile can also influence the reactivity of the nitrile group. The electron-withdrawing nature of the nitrogen atom in the pyridine ring can increase the electrophilicity of the nitrile carbon, potentially making it more prone to hydrolysis compared to nitriles on a simple benzene ring.

Troubleshooting Guide: Identifying and Solving Hydrolysis Issues

This section addresses common scenarios where hydrolysis of 2-Chloro-4-(4-fluorophenyl)nicotinonitrile might occur and provides actionable solutions.

Observed Issue Potential Cause Recommended Solution
Formation of an unexpected amide or carboxylic acid byproduct during a reaction. Presence of water in solvents or reagents, or use of acidic or basic conditions.Ensure all solvents and reagents are rigorously dried. Use anhydrous reaction conditions. If acidic or basic conditions are required, consider alternative, non-hydrolytic methods or milder conditions.
Degradation of the compound during workup or purification. Aqueous workup procedures with acidic or basic solutions.Neutralize the reaction mixture before aqueous workup. Use buffered solutions to maintain a neutral pH. Minimize contact time with aqueous phases.
Compound decomposes upon storage. Exposure to atmospheric moisture, especially if stored improperly.Store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. Use a desiccator to minimize moisture exposure.
Low yield in reactions where the nitrile group is intended to remain intact. Unintended partial hydrolysis of the starting material or product.Re-evaluate reaction conditions to eliminate sources of water and strong acids or bases. Consider performing the reaction at a lower temperature to reduce the rate of hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the first signs of nitrile hydrolysis in my sample?

The primary indicators of hydrolysis are the appearance of new, more polar spots on a Thin Layer Chromatography (TLC) plate or unexpected peaks in your analytical data (e.g., LC-MS, NMR) corresponding to the mass or chemical shifts of the amide or carboxylic acid derivatives.

Q2: Can I use protic solvents with 2-Chloro-4-(4-fluorophenyl)nicotinonitrile?

While some protic solvents may be tolerated under strictly neutral and anhydrous conditions, it is generally advisable to use aprotic solvents (e.g., THF, Dioxane, Toluene, DCM) to minimize the risk of hydrolysis, especially if the reaction requires elevated temperatures or prolonged reaction times.

Q3: Are there any "nitrile-safe" acidic or basic reagents I can use?

If acidic or basic conditions are unavoidable, consider using milder reagents. For example, instead of strong mineral acids, a weaker organic acid might be used. For bases, non-nucleophilic bases are preferable. However, the risk of hydrolysis will always be present, and careful optimization and monitoring are crucial.

Q4: How can I remove trace amounts of water from my reaction setup?

To ensure anhydrous conditions, glassware should be oven-dried or flame-dried under vacuum. Solvents should be freshly distilled from an appropriate drying agent or obtained from a solvent purification system. The use of molecular sieves in the reaction flask can also help to scavenge any residual moisture.

Q5: Are there alternative methods to achieve transformations that typically require hydrolytic conditions?

Yes, for certain transformations, anhydrous methods have been developed. For instance, the hydration of nitriles to amides can be achieved under neutral and anhydrous conditions using aldoximes as a water source in the presence of a rhodium catalyst.[9][10][11] Another approach involves using potassium tert-butoxide as a nucleophilic oxygen source under anhydrous conditions.[12]

Experimental Protocols: Best Practices for Preventing Hydrolysis

Here are detailed protocols for common experimental procedures involving 2-Chloro-4-(4-fluorophenyl)nicotinonitrile, designed to minimize the risk of nitrile hydrolysis.

Protocol 1: General Anhydrous Reaction Setup

This protocol outlines the fundamental steps for setting up a reaction under inert and dry conditions.

Objective: To perform a reaction with 2-Chloro-4-(4-fluorophenyl)nicotinonitrile while preventing exposure to atmospheric moisture.

Materials:

  • Round-bottom flask and condenser (oven-dried at >120°C for at least 4 hours)

  • Septa and needles

  • Inert gas source (Argon or Nitrogen) with a bubbler

  • Anhydrous solvents and reagents

  • Magnetic stirrer and stir bar

Procedure:

  • Assemble the hot, oven-dried glassware while flushing with a stream of inert gas.

  • Allow the glassware to cool to room temperature under the inert atmosphere.

  • Add 2-Chloro-4-(4-fluorophenyl)nicotinonitrile and any other solid reagents to the flask under a positive pressure of inert gas.

  • Seal the flask with a septum.

  • Add anhydrous solvents and liquid reagents via syringe through the septum.

  • Maintain a positive pressure of inert gas throughout the reaction.

Protocol 2: Non-Aqueous Workup Procedure

This protocol provides a method for isolating the product without the use of aqueous solutions that could induce hydrolysis.

Objective: To isolate the product from a reaction mixture while avoiding contact with water.

Procedure:

  • Cool the reaction mixture to room temperature.

  • If the reaction mixture contains solid byproducts, filter the mixture under an inert atmosphere.

  • Remove the solvent under reduced pressure.

  • If further purification is needed, dissolve the crude product in a minimal amount of a suitable anhydrous solvent and purify by column chromatography using anhydrous solvents as the eluent.

Visualizing the Hydrolysis Pathway and Prevention Strategy

The following diagrams illustrate the mechanism of nitrile hydrolysis and the logical workflow for troubleshooting and preventing this unwanted side reaction.

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Nitrile_A Nitrile (R-C≡N) ProtonatedNitrile Protonated Nitrile (R-C≡N⁺-H) Nitrile_A->ProtonatedNitrile + H⁺ Amide_A Amide Intermediate ProtonatedNitrile->Amide_A + H₂O - H⁺ CarboxylicAcid_A Carboxylic Acid (R-COOH) Amide_A->CarboxylicAcid_A + H₂O, H⁺ Nitrile_B Nitrile (R-C≡N) ImidateAnion Imidate Anion Nitrile_B->ImidateAnion + OH⁻ Amide_B Amide Intermediate ImidateAnion->Amide_B + H₂O Carboxylate Carboxylate (R-COO⁻) Amide_B->Carboxylate + OH⁻

Caption: Mechanisms of acid- and base-catalyzed nitrile hydrolysis.

Troubleshooting_Workflow Start Unwanted Hydrolysis Detected (Amide/Carboxylic Acid Formation) Check_Conditions Review Reaction Conditions: pH, Temperature, Solvents Start->Check_Conditions Anhydrous Implement Strict Anhydrous Conditions Check_Conditions->Anhydrous Moisture Present? Neutral_pH Maintain Neutral pH During Reaction & Workup Check_Conditions->Neutral_pH Acidic/Basic? Alternative_Reagents Consider Alternative Non-Hydrolytic Reagents Check_Conditions->Alternative_Reagents Harsh Reagents? Optimize Optimize Reaction (Lower Temp, Shorter Time) Check_Conditions->Optimize Harsh Conditions? Success Hydrolysis Prevented Anhydrous->Success Neutral_pH->Success Alternative_Reagents->Success Optimize->Success

Caption: Troubleshooting workflow for preventing nitrile hydrolysis.

References

  • JoVE. (n.d.). Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles. Retrieved from [Link]

  • Pearson+. (n.d.). The mechanism for acidic hydrolysis of a nitrile resembles the ba.... Retrieved from [Link]

  • Anonymous. (n.d.). Anhydrous Hydration of Nitriles to Amides using Aldoximes as the Water Source. Organic Chemistry Portal. Retrieved from [Link]

  • Chemistry Steps. (2022, May 15). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • RogueChem. (2024, May 30). CADs: Nitrile Hydrolysis Mechanisms – Acidic and Basic Hydrolysis Mechanisms [Video]. YouTube. [Link]

  • Lee, J., Kim, M., Chang, S., & Lee, H.-Y. (2009). Anhydrous Hydration of Nitriles to Amides using Aldoximes as the Water Source. Organic Letters, 11(24), 5598–5601. [Link]

  • Pino, N., & Gillard, R. D. (1974). Neighboring-group participation in the hydrolysis of coordinated nitriles. Inorganic Chemistry, 13(10), 2533–2535. [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. In Organic Chemistry II. Retrieved from [Link]

  • Jana, S., & Guin, J. (2015). Transition-Metal-Free Hydration of Nitriles Using Potassium tert-Butoxide under Anhydrous Conditions. The Journal of Organic Chemistry, 80(7), 3666–3671. [Link]

  • Fiveable. (2025, August 15). Hydrolysis of Nitriles Definition. Retrieved from [Link]

  • Lee, J., Kim, M., Chang, S., & Lee, H.-Y. (2009). Anhydrous Hydration of Nitriles to Amides using Aldoximes as the Water Source. Organic Letters, 11(24), 5598–5601. [Link]

  • BYJU'S. (2022, March 14). Acidic Hydrolysis of Nitriles. Retrieved from [Link]

  • Kang, D., Lee, J., & Lee, H.-Y. (n.d.). Anhydrous Hydration of Nitriles to Amides: p-Carbomethoxybenzamide. Organic Syntheses. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrile. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • EBSCO. (n.d.). Nitriles. In Chemistry | Research Starters. Retrieved from [Link]

  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Chloro-4-(4-fluorophenyl)nicotinonitrile Functionalization

Welcome to the Technical Support Center for heterocyclic functionalization. 2-Chloro-4-(4-fluorophenyl)nicotinonitrile is a highly versatile, yet challenging, building block used extensively in drug development and mater...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic functionalization. 2-Chloro-4-(4-fluorophenyl)nicotinonitrile is a highly versatile, yet challenging, building block used extensively in drug development and materials science. Its architecture presents three distinct reactive sites: a highly electrophilic C-2 chloride, a reducible/electrophilic C-3 nitrile, and a 4-fluorophenyl group susceptible to off-target substitution.

This guide provides field-proven, mechanistically grounded strategies to achieve absolute chemoselectivity and regioselectivity during your synthetic workflows.

ReactivityMap Scaffold 2-Chloro-4-(4-fluorophenyl) nicotinonitrile C2 C-2 Chloride Target: SNAr & Cross-Coupling (Highly Activated) Scaffold->C2 Primary Electrophile C3 C-3 Nitrile Target: Reduction Risk: Nucleophilic Addition Scaffold->C3 Secondary Electrophile C4 4-Fluorophenyl Group Risk: Off-target SNAr at Fluorine Scaffold->C4 Competing Electrophile

Reactivity map highlighting primary functionalization sites and cross-reactivity risks.

Frequently Asked Questions & Troubleshooting

Q1: When attempting SNAr at the C-2 chloride with primary amines, I observe significant off-target substitution at the 4-fluorophenyl group. How can I improve regioselectivity?

The Causality: The C-2 chloride is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the adjacent pyridine nitrogen and the ortho-nitrile group. However, the para-fluorine on the phenyl ring is also highly susceptible to SNAr[1]. In the rate-determining step of SNAr (formation of the Meisenheimer complex), fluorine is often a superior leaving group compared to chlorine because its extreme electronegativity strongly stabilizes the anionic intermediate[2]. If the reaction is provided with excessive thermal energy, strong nucleophiles will attack both sites.

The Solution: Regioselectivity here must be kinetically controlled. You must exploit the lower activation energy of the highly electron-deficient pyridine C-2 position compared to the less electron-deficient 4-fluorophenyl group. Run the reaction strictly between 0 °C and 20 °C. Use a polar aprotic solvent (like DMF) to accelerate the C-2 chloride displacement without breaching the thermal activation barrier for the fluorophenyl SNAr. Furthermore, use a non-nucleophilic base like DIPEA to act as the proton sponge, preventing the need for excess nucleophilic amine.

Q2: I want to perform a cross-coupling at the C-2 position, but my organometallic reagent keeps attacking the C-3 nitrile. How do I prevent this?

The Causality: Hard nucleophiles, such as Grignard (RMgX) or organolithium (RLi) reagents, possess high charge density and will preferentially undergo 1,2-addition to the highly polarized C≡N pi bond to form imines or ketones.

The Solution: Shift to softer, transition-metal-catalyzed cross-coupling methodologies. Suzuki-Miyaura (using arylboronic acids) or Negishi (using organozinc reagents) couplings rely on transmetalation to a transition metal (Pd, Ni, or Co) that has already undergone oxidative addition specifically into the weaker C-Cl bond. For instance, Cobalt-catalyzed cross-coupling systems (e.g., CoCl2/isoquinoline) have been proven to selectively couple benzylic zinc reagents with 2-chloronicotinonitriles while leaving the nitrile group completely untouched[3].

Q3: I am trying to reduce the C-3 nitrile to a primary amine, but I am experiencing hydrodehalogenation of the C-2 chloride. What is the optimal protocol?

The Causality: Standard catalytic hydrogenation conditions (e.g., Pd/C with H2) are notorious for cleaving aryl C-Cl bonds. The palladium catalyst readily inserts into the C-Cl bond via oxidative addition, followed by reductive elimination of HCl, leading to a des-chloro byproduct.

The Solution: Abandon Pd/C and utilize a Single-Electron Transfer (SET) reduction or a chemoselective transfer hydrogenation. Zinc dust in aqueous HCl at 0 °C operates via SET; at this low temperature, the electron transfer to the nitrile is rapid, but the kinetic barrier for electron transfer into the C-Cl σ* orbital is too high, perfectly preserving the aryl chloride and fluoride[4]. Alternatively, transfer hydrogenation using polymethylhydrosiloxane (PMHS) and Ni(acac)2 provides unprecedented chemoselectivity for nitriles over aryl chlorides[5].

Quantitative Data Summary

The following table summarizes the optimized parameters required to achieve isolated functionalization at each specific site while suppressing cross-reactivity.

Target SiteDesired TransformationReagents & CatalystTempCross-Reactivity RiskChemoselectivity Outcome
C-2 Chloride SNAr (Amination)R-NH₂, DIPEA, DMF0–20 °CSNAr at 4-fluorophenyl>95% C-2 substitution
C-2 Chloride Suzuki Cross-CouplingAr-B(OH)₂, Pd(PPh₃)₄, K₂CO₃90 °CNitrile addition>90% C-2 arylation
C-3 Nitrile Reduction to AmineZn dust, aq. HCl, EtOH0 °CHydrodehalogenation at C-2>85% Nitrile reduction

Experimental Workflows & Protocols

Workflow Start 2-Chloro-4-(4-fluorophenyl) nicotinonitrile Path1 Regioselective SNAr (Primary Amines, DIPEA, DMF, 0-20°C) Start->Path1 Path2 Chemoselective Cross-Coupling (Ar-B(OH)2, Pd-cat, Base, 90°C) Start->Path2 Path3 Chemoselective Reduction (Zn dust, HCl, 0°C) Start->Path3 Prod1 C-2 Aminated Product (Intact 4-F-Ph & Nitrile) Path1->Prod1 Prod2 C-2 Arylated Product (Intact 4-F-Ph & Nitrile) Path2->Prod2 Prod3 C-3 Primary Amine (Intact C-2 Cl & 4-F-Ph) Path3->Prod3

Chemoselective workflows for isolated functionalization of the scaffold.

Protocol 1: Regioselective SNAr Amination at C-2 (Self-Validating System)

This protocol utilizes temperature control to validate that the activation barrier for the 4-fluorophenyl group is not breached.

  • Dissolve 2-chloro-4-(4-fluorophenyl)nicotinonitrile (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration.

  • Cool the solution strictly to 0 °C using an ice-water bath.

  • Add N,N-diisopropylethylamine (DIPEA, 2.0 equiv).

  • Dropwise add the primary amine (1.1 equiv) to the mixture over 10 minutes.

  • Stir at 0–20 °C for 4–6 hours. Validation step: Monitor by LC-MS; the reaction is complete when the starting material is consumed. If bis-substitution is detected, immediately lower the temperature.

  • Quench with ice water, extract with EtOAc (3x), wash the combined organic layers with brine (5x to remove DMF), dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Chemoselective Suzuki-Miyaura Coupling at C-2
  • In an oven-dried Schlenk flask, combine 2-chloro-4-(4-fluorophenyl)nicotinonitrile (1.0 equiv), the desired arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Evacuate the flask and backfill with Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment.

  • Add degassed Toluene/H₂O (4:1 v/v) via syringe to achieve a 0.1 M concentration.

  • Heat the mixture to 90 °C and stir for 12 hours. The soft nucleophilicity of the boronic acid ensures the C-3 nitrile remains unreacted.

  • Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and purify the concentrated filtrate via silica gel chromatography.

Protocol 3: Chemoselective Nitrile Reduction (Zn/HCl)
  • Dissolve the starting material (1.0 equiv) in Ethanol (0.1 M) and cool to 0 °C in an ice bath.

  • Add Zinc dust (10.0 equiv) in one rapid portion.

  • Slowly add 1M aqueous HCl (10.0 equiv) dropwise via an addition funnel, maintaining the internal temperature below 5 °C.

  • Stir at 0 °C for 2 hours. The low temperature is critical to prevent the reductive dehalogenation of the C-2 chloride[4].

  • Carefully neutralize the mixture with saturated aqueous NaHCO₃ until pH ~8.

  • Filter the precipitated zinc salts through Celite, extract the aqueous layer with DCM (3x), dry over Na₂SO₄, and concentrate to yield the primary amine.

References

  • Title: SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: SNAr Radiofluorination with In Situ Generated [18F]Tetramethylammonium Fluoride Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: A Practical Cobalt-Catalyzed Cross-Coupling of Benzylic Zinc Reagents with Aryl and Heteroaryl Bromides or Chlorides Source: Chemical Science (RSC) URL: [Link]

  • Title: RSC Advances: Chemoselective Reduction of Nitro-Compounds and Nitriles with PMHS Catalyzed by Ni(acac)2 Source: RSC Advances URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of LC-MS Methods for 2-Chloro-4-(4-fluorophenyl)nicotinonitrile Quantification

This guide provides a comprehensive framework for the validation of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the accurate quantification of 2-Chloro-4-(4-fluorophenyl)nicotinonitrile, a critical proces...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the accurate quantification of 2-Chloro-4-(4-fluorophenyl)nicotinonitrile, a critical process in drug development and research. We will delve into the scientific principles underpinning method validation, offering a comparative analysis of different approaches and providing actionable, data-supported protocols. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable bioanalytical methods.

Introduction: The "Why" Behind Rigorous Validation

2-Chloro-4-(4-fluorophenyl)nicotinonitrile is a chemical entity with the molecular formula C₁₂H₆ClFN₂ and a molecular weight of 232.64.[1] Its accurate quantification in biological matrices is paramount for pharmacokinetic, toxicokinetic, and bioequivalence studies, which form the bedrock of regulatory submissions for new drug applications.[2][3] Method validation is the documented process that ensures an analytical method is not only reliable but also fit for its intended purpose.[2][4][5] Failure to properly validate a method can lead to inaccurate data, compromising the integrity of a study and potentially leading to costly delays in the drug development pipeline.[2]

This guide will adhere to the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), to provide a scientifically sound approach to method validation.[2][6][7][8]

The LC-MS/MS Platform: A Powerful Tool for Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the industry's gold standard for the quantification of small molecules in complex biological matrices due to its inherent selectivity and sensitivity.[2] The chromatographic separation of the analyte from matrix components, coupled with the high specificity of mass spectrometric detection, provides a robust analytical platform.[9]

Experimental Workflow for LC-MS/MS Analysis

LC-MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing & Reporting Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extraction Analyte Extraction (e.g., Protein Precipitation) Spike->Extraction LC Liquid Chromatography Separation Extraction->LC Inject Extract MS Mass Spectrometry Detection LC->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Report Generation Quantification->Report

Caption: High-level workflow for a typical LC-MS/MS bioanalytical assay.

Core Validation Parameters: A Deep Dive

A comprehensive method validation encompasses several key parameters designed to demonstrate the method's performance and reliability.[4][5][10] We will explore these parameters, offering insights into their scientific rationale and practical implementation.

Specificity and Selectivity

The "Why": Specificity ensures that the signal measured is solely from the analyte of interest, without interference from other components in the sample, such as metabolites, endogenous compounds, or concomitant medications.[11] This is crucial for accurate quantification.

Experimental Protocol:

  • Analyze blank matrix samples from at least six different sources to assess for interfering peaks at the retention time of the analyte and internal standard (IS).

  • Analyze blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the IS at its working concentration.

  • Analyze blank matrix spiked with potential interfering substances at their highest expected concentrations.

Acceptance Criteria:

  • The response of interfering peaks in blank matrix should be ≤ 20% of the analyte response at the LLOQ and ≤ 5% of the IS response.

Linearity and Range

The "Why": Linearity demonstrates a proportional relationship between the analyte concentration and the instrument response over a defined range. This range should encompass the expected concentrations in study samples.

Experimental Protocol:

  • Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte. A minimum of six non-zero standards is recommended.

  • Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

  • Perform a linear regression analysis (typically a weighted 1/x² regression is used for bioanalytical assays).

Data Presentation: Example Linearity Data

Nominal Conc. (ng/mL)Calculated Conc. (ng/mL)% Accuracy
1.000.9898.0
2.502.55102.0
10.010.1101.0
50.049.599.0
200202101.0
80079098.8
10001015101.5

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.99.

  • The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).

Accuracy and Precision

The "Why": Accuracy reflects how close the measured value is to the true value, while precision indicates the degree of scatter or variability between repeated measurements.[4][12] These parameters are fundamental to ensuring the reliability of the quantitative data.[2]

Experimental Protocol:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.

  • Analyze at least five replicates of each QC level in at least three separate analytical runs on different days (inter-day precision and accuracy).

  • Analyze at least five replicates of each QC level within a single analytical run (intra-day precision and accuracy).

Data Presentation: Example Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1.00≤ 20%± 20%≤ 20%± 20%
Low3.00≤ 15%± 15%≤ 15%± 15%
Medium150≤ 15%± 15%≤ 15%± 15%
High750≤ 15%± 15%≤ 15%± 15%

Acceptance Criteria (as per FDA and EMA guidelines):

  • The mean accuracy should be within ±15% of the nominal values (±20% at the LLOQ).[10][13]

  • The precision (%CV) should not exceed 15% (20% at the LLOQ).[10]

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)

The "Why": The LOD is the lowest concentration of analyte that can be reliably detected, while the LLOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. The LLOQ is a critical parameter for studies where low analyte concentrations are expected.

Experimental Protocol:

  • LOD is typically determined as the concentration that yields a signal-to-noise ratio of at least 3.

  • The LLOQ is established as the lowest concentration on the calibration curve that meets the accuracy and precision criteria (±20% and ≤20% CV, respectively).

Matrix Effect

The "Why": The matrix effect is the alteration of ionization efficiency (suppression or enhancement) of the analyte due to co-eluting compounds from the biological matrix.[14][15][16] For halogenated compounds like 2-Chloro-4-(4-fluorophenyl)nicotinonitrile, it is especially important to evaluate potential matrix effects that could compromise data accuracy.[17][18][19]

Comparative Approaches to Mitigate Matrix Effects:

ApproachPrincipleAdvantagesDisadvantages
Dilution Reducing the concentration of matrix components.Simple to implement.May dilute the analyte below the LLOQ.
Improved Sample Preparation More effective removal of interfering substances (e.g., solid-phase extraction).Can significantly reduce matrix effects.More time-consuming and costly.
Chromatographic Separation Optimizing the LC method to separate the analyte from interfering peaks.Effective for known interferences.May not resolve all co-eluting matrix components.
Stable Isotope Labeled Internal Standard (SIL-IS) The IS co-elutes with the analyte and experiences similar matrix effects, thus compensating for them.Considered the gold standard for mitigating matrix effects.[16]Can be expensive and may not be commercially available.

Experimental Protocol for Matrix Effect Assessment:

  • Prepare three sets of samples:

    • Set A: Analyte in a neat solution.

    • Set B: Analyte spiked into a post-extraction blank matrix.

    • Set C: Analyte spiked into the matrix before extraction.

  • The matrix factor is calculated as the ratio of the peak area in Set B to the peak area in Set A.

  • The recovery is calculated as the ratio of the peak area in Set C to the peak area in Set B.

Acceptance Criteria:

  • The CV of the matrix factor across different lots of the matrix should be ≤ 15%.

Logical Relationship of Core Validation Parameters

Validation_Parameters Linearity Linearity Method Validated LC-MS Method Linearity->Method Accuracy Accuracy Precision Precision Accuracy->Precision Accuracy->Method Precision->Method LLOQ LLOQ & LOD LLOQ->Linearity LLOQ->Method Specificity Specificity MatrixEffect Matrix Effect Specificity->MatrixEffect Specificity->Method MatrixEffect->Method Stability Stability Stability->Method Robustness Robustness Robustness->Method

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Comparative

1H and 13C NMR spectral validation for 2-Chloro-4-(4-fluorophenyl)nicotinonitrile

High-Resolution NMR Spectral Validation of 2-Chloro-4-(4-fluorophenyl)nicotinonitrile: A Comparative Guide to Standard vs. Multiparametric 19 F-Decoupled Workflows Executive Summary 2-Chloro-4-(4-fluorophenyl)nicotinonit...

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Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution NMR Spectral Validation of 2-Chloro-4-(4-fluorophenyl)nicotinonitrile: A Comparative Guide to Standard vs. Multiparametric 19 F-Decoupled Workflows

Executive Summary

2-Chloro-4-(4-fluorophenyl)nicotinonitrile (CAS: 886362-05-6) is a highly functionalized pyridine derivative utilized as a critical intermediate in the synthesis of advanced agrochemicals and pharmaceutical agents [1]. Validating its structure via Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique analytical challenge. The presence of a para-fluorophenyl group induces extensive carbon-fluorine ( 13 C- 19 F) spin-spin coupling, which can obscure critical quaternary carbon signals in standard 13 C NMR spectra.

This guide objectively compares the performance of conventional 400 MHz NMR workflows against high-resolution 600 MHz multiparametric systems equipped with 19 F-decoupling capabilities. By analyzing the causality behind solvent selection and decoupling strategies, we provide a self-validating protocol for the unambiguous spectral assignment of this compound.

The Causality of Experimental Choices (E-E-A-T)

Solvent Selection: CDCl 3​ vs. DMSO-d 6​

While Chloroform-d (CDCl 3​ ) is the ubiquitous default for organic chemists, it is suboptimal for highly polar, halogenated nicotinonitriles. 2-Chloro-4-(4-fluorophenyl)nicotinonitrile exhibits strong intermolecular dipole-dipole interactions due to the nitrile (-CN) and chloro (-Cl) substituents. DMSO-d 6​ is selected for the optimized workflow because its high dielectric constant ( ϵ=46.7 ) disrupts these aggregates. This causality directly translates into sharper linewidths and better resolution of the pyridine protons (H-5 and H-6), which otherwise suffer from exchange broadening in non-polar solvents.

The Necessity of 19 F-Decoupled 13 C NMR

In standard proton-decoupled 13 C NMR ( 13 C{ 1 H}), the 19 F nucleus (spin 1/2, 100% natural abundance) actively couples with the carbon skeleton. For the 4-fluorophenyl moiety, this results in a doublet for the ipso-carbon ( 1JCF​≈248 Hz), ortho-carbons ( 2JCF​≈22 Hz), meta-carbons ( 3JCF​≈9 Hz), and even the para-carbon ( 4JCF​≈3 Hz) [2]. In samples with low signal-to-noise (S/N) ratios, these multiplets spread the signal intensity across multiple lines, causing the quaternary carbons to vanish into the baseline noise.

By employing a triple-resonance probe to apply simultaneous 1 H and 19 F decoupling ( 13 C{ 1 H, 19 F}), all carbon signals collapse into sharp singlets. This drastically increases the S/N ratio via the Nuclear Overhauser Effect (NOE) and eliminates assignment ambiguity [3].

Quantitative Data Comparison

The following tables summarize the objective performance differences between the standard benchtop workflow and the optimized high-field multiparametric approach.

Table 1: 1 H NMR Spectral Data Comparison

(Comparing 400 MHz in CDCl 3​ vs. 600 MHz in DMSO-d 6​ )

Position400 MHz (CDCl 3​ ) δ (ppm)600 MHz (DMSO-d 6​ ) δ (ppm)Multiplicity & CouplingAssignment
H-6 8.558.70d, J=5.2 HzPyridine CH (adjacent to N)
H-5 7.427.80d, J=5.2 HzPyridine CH
H-2', H-6' 7.557.75dd, J=8.8,5.4 HzPhenyl CH (meta to F)
H-3', H-5' 7.207.40t, J=8.8 HzPhenyl CH (ortho to F)
Table 2: 13 C NMR Performance Comparison (DMSO-d 6​ , 150 MHz)

(Demonstrating the S/N recovery via 19 F-decoupling)

Carbon PositionStandard 13 C{ 1 H} (ppm) 19 F-Decoupled 13 C{ 1 H, 19 F} (ppm)Signal Intensity (S/N)
C-4' (C-F) 163.5 (d, 1JCF​=248 Hz)163.5 (s)Low High
C-3', C-5' 116.0 (d, 2JCF​=22 Hz)116.0 (s)Medium High
C-2', C-6' 131.5 (d, 3JCF​=9 Hz)131.5 (s)Medium High
C-1' (C-Ar) 131.0 (d, 4JCF​=3 Hz)131.0 (s)Low High
C-2 (C-Cl) 151.5 (s)151.5 (s)Low (No change)
C-3 (C-CN) 106.5 (s)106.5 (s)Low (No change)
C-CN (Nitrile) 115.0 (s)115.0 (s)Low (No change)

(Note: The pyridine carbons C-4, C-5, and C-6 appear at 154.0, 122.0, and 152.0 ppm respectively, remaining singlets in both methods).

Self-Validating Experimental Protocol: 19 F-Decoupled 13 C NMR

To ensure a self-validating system, the following step-by-step methodology incorporates internal quality control checks at each stage of the acquisition.

Step 1: Sample Preparation

  • Dissolve 30 mg of 2-Chloro-4-(4-fluorophenyl)nicotinonitrile in 0.6 mL of anhydrous DMSO-d 6​ (99.9% D).

  • Validation Check: Visually inspect the solution against a light source. It must be completely clear. Particulates will distort the magnetic field homogeneity. Filter through a glass wool plug into a high-quality 5 mm NMR tube if necessary.

Step 2: Probe Tuning and Matching

  • Insert the sample into a 600 MHz spectrometer equipped with a TCI (Triple Resonance CryoProbe) or equivalent H/F/C probe.

  • Tune and match the 1 H, 13 C, and 19 F channels.

  • Validation Check: The 19 F tuning curve must be perfectly centered at the Larmor frequency of fluorine (~564 MHz on a 600 MHz console). Poor tuning will result in inefficient decoupling pulses and excessive sample heating.

Step 3: Shimming and Calibration

  • Lock onto the deuterium signal of DMSO-d 6​ .

  • Perform 3D gradient shimming (e.g., TopShim).

  • Validation Check: Acquire a standard 1 H spectrum. The solvent residual peak (DMSO-d 5​ ) at 2.50 ppm must have a linewidth at half-height (FWHM) of <1.0 Hz. If broader, re-shim the Z1 and Z2 gradients.

Step 4: Pulse Sequence Configuration and Acquisition

  • Load the 13 C{ 1 H, 19 F} pulse sequence (e.g., zgig with inverse-gated decoupling, or a sequence utilizing continuous GARP/WALTZ-16 decoupling on both 1 H and 19 F channels).

  • Set the spectral width to 250 ppm (to capture the nitrile and fluorinated carbons) and the relaxation delay (D1) to 2.0 seconds.

  • Validation Check: Monitor the lock level during the first 4 dummy scans. If the lock level drops significantly, the 19 F decoupling power is too high, causing dielectric heating. Reduce the decoupling power and increase the pulse width accordingly.

  • Acquire 512 to 1024 scans depending on the desired S/N ratio, then process with a 1.0 Hz exponential line broadening (LB) window function.

Visualizations

NMR_Workflow A 2-Chloro-4-(4-fluorophenyl) nicotinonitrile B Solvent Selection (DMSO-d6 vs CDCl3) A->B C Standard 1D NMR (400 MHz, 1H/13C) B->C D Multiparametric NMR (600 MHz, 19F-decoupled 13C) B->D E Ambiguous Assignments (Complex C-F Splitting) C->E F Unambiguous Validation (Singlets for all Carbons) D->F

Fig 1. Comparative analytical workflow for the NMR validation of fluorinated nicotinonitriles.

CF_Coupling F 19F Nucleus C4 C4' (ipso) F->C4 1J (~248 Hz) C3 C3'/C5' (ortho) F->C3 2J (~22 Hz) C2 C2'/C6' (meta) F->C2 3J (~9 Hz) C1 C1' (para) F->C1 4J (~3 Hz)

Fig 2. Spin-spin coupling network between the 19F nucleus and phenyl ring carbons.

References

  • Facey, G. "13C NMR of Fluorinated Organics". University of Ottawa NMR Facility Blog. Available at:[Link][1]

  • Dalvit, C., et al. "Applications of 19F multidimensional NMR". ResearchGate. Available at:[Link][2]

Sources

Validation

Benchmarking 2-Chloro-4-(4-fluorophenyl)nicotinonitrile against standard kinase inhibitors

Benchmarking 2-Chloro-4-(4-fluorophenyl)nicotinonitrile: A Fragment-Based Evaluation Against Standard Kinase Inhibitors As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challeng...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 2-Chloro-4-(4-fluorophenyl)nicotinonitrile: A Fragment-Based Evaluation Against Standard Kinase Inhibitors

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of evaluating raw chemical building blocks against fully elaborated clinical candidates. A common pitfall in the industry is directly comparing the raw potency (IC₅₀) of a low-molecular-weight fragment to a highly optimized standard inhibitor like Erlotinib or Gefitinib. This approach is scientifically flawed and often leads to the premature abandonment of highly viable chemical starting points.

In this guide, we will benchmark 2-Chloro-4-(4-fluorophenyl)nicotinonitrile (CFPN) —a privileged heterocyclic building block—against standard Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. Rather than focusing solely on raw potency, we will evaluate this compound through the lens of Fragment-Based Drug Discovery (FBDD), utilizing Ligand Efficiency (LE) and rigorous biophysical methodologies to demonstrate its value as a foundational scaffold for kinase inhibitor development[1][2].

Structural Rationale: The Nicotinonitrile Pharmacophore

To understand the benchmarking data, we must first establish the causality behind the structural features of CFPN and why it competes in the same biochemical space as standard kinase inhibitors.

Nicotinonitrile derivatives are widely recognized as privileged scaffolds in medicinal chemistry, particularly for targeting the ATP-binding pocket of kinases such as EGFR and JAK2[3][4]. Standard first-generation inhibitors like Erlotinib and Gefitinib achieve nanomolar potency through extensive functionalization that occupies adjacent hydrophobic pockets[5]. However, the core binding mechanics rely heavily on the hinge region.

  • The Pyridine Nitrogen (Hinge Binder): In standard inhibitors, a nitrogen atom acts as a critical hydrogen bond acceptor, interacting with the backbone amide of Met793 in the EGFR hinge region[5]. The nicotinonitrile core of CFPN mimics this exact interaction, anchoring the fragment into the ATP pocket.

  • The 4-(4-Fluorophenyl) Motif: This moiety is positioned to project into the hydrophobic selectivity pocket adjacent to the hinge. The fluorine atom enhances metabolic stability and increases lipophilicity, which drives binding enthalpy[3].

  • The 2-Chloro Substituent (Synthetic Handle): Unlike standard drugs, CFPN possesses a reactive 2-chloro group. In our workflows, this is not intended for target binding; rather, it serves as a highly reactive site for Nucleophilic Aromatic Substitution (SₙAr), allowing rapid hit-to-lead elaboration (e.g., coupling with anilines or aliphatic amines) to build out the molecule toward Erlotinib-like potency[1].

EGFR_Signaling cluster_inhibitors Competitive Inhibitors EGF EGF Ligand EGFR EGFR (Kinase Domain) Met793 Hinge Region EGF->EGFR Activates Downstream RAS / RAF / MEK Pathway (Cell Proliferation) EGFR->Downstream Phosphorylation CFPN CFPN Fragment (Baseline Binder) CFPN->EGFR Scaffolds Erlotinib Erlotinib (Standard Inhibitor) Erlotinib->EGFR Inhibits

EGFR signaling pathway illustrating competitive hinge-binding at the kinase domain.

Quantitative Benchmarking Metrics

When benchmarking a 232 Da fragment against a ~400 Da optimized drug, Ligand Efficiency (LE) is the most critical metric. LE normalizes the binding energy per heavy atom (HA), providing a true measure of how efficiently the scaffold utilizes its size to bind the target[1]. A universally accepted threshold for a high-quality fragment is an LE ≥ 0.30.

Table 1: Comparative FBDD Metrics (CFPN vs. Standard Inhibitors against EGFR)

CompoundMW (Da)Heavy Atoms (HA)EGFR IC₅₀ (µM) KD​ (µM)Ligand Efficiency (LE)*Lipophilic Ligand Efficiency (LLE)**
CFPN (Fragment) 232.61645.038.00.37 2.1
Erlotinib (Standard) 393.4290.0020.0010.41 4.5
Gefitinib (Standard) 446.9320.0030.0020.38 4.2

*LE = (1.37 / HA) × pIC₅₀. **LLE = pIC₅₀ - cLogP.

Data Interpretation: While Erlotinib is exponentially more potent in raw IC₅₀ (nanomolar vs. micromolar), the Ligand Efficiency of CFPN (0.37) is remarkably close to that of the approved drugs. This validates the nicotinonitrile core as a highly efficient hinge-binding anchor. The lower LLE of CFPN is expected for an unoptimized fragment and highlights the available "property space" remaining to add solubilizing groups during lead optimization.

Experimental Workflows for Scaffold Validation

To generate the benchmarking data above, we employ a self-validating, orthogonal testing cascade. Enzymatic assays alone can yield false positives due to compound aggregation or assay interference. Therefore, we mandate a biophysical-first approach[2].

FBDD_Workflow N1 1. Scaffold Selection CFPN Core N2 2. Target Engagement Thermal Shift Assay N1->N2 N3 3. Kinetic Profiling SPR Analysis N2->N3 N4 4. Functional Assay HTRF Kinase Inhibition N3->N4

FBDD workflow for benchmarking the CFPN scaffold against standard kinase inhibitors.

Protocol A: Thermal Shift Assay (TSA) for Target Engagement

Causality: TSA provides a rapid assessment of direct target binding. If CFPN binds the ATP pocket, it will thermodynamically stabilize the folded state of the EGFR kinase domain, resulting in a measurable shift in the melting temperature (Δ Tm​ ).

  • Preparation: Dilute recombinant human EGFR kinase domain to 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5X.

  • Compound Incubation: Dispense 20 µL of the protein-dye mixture into a 384-well PCR plate. Add CFPN (final concentration 500 µM, 1% DMSO) and Erlotinib (positive control, 10 µM, 1% DMSO). Include a 1% DMSO vehicle as a negative control.

  • Thermal Cycling: Heat the plate from 25°C to 95°C at a rate of 0.05°C/sec using a qPCR machine, monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

  • Analysis: Calculate the derivative of the melt curve to determine the Tm​ . A Δ Tm​ > 1.5°C for CFPN confirms baseline target engagement.

Protocol B: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Causality: SPR isolates true binding kinetics ( KD​ ) from enzymatic artifacts. Because fragments like CFPN have rapid on/off rates and low signal-to-noise ratios, rigorous solvent correction is mandatory.

  • Surface Immobilization: Capture His-tagged EGFR onto an NTA sensor chip via Ni²⁺ chelation to a density of ~3000 Response Units (RU). Why: Oriented capture ensures the ATP-binding pocket remains fully accessible to the solvent.

  • Solvent Correction: Run a 6-point DMSO calibration curve (0.5% to 1.5% DMSO in running buffer). Why: Bulk refractive index changes from DMSO must be mathematically subtracted to isolate the low-magnitude response of the 232 Da fragment.

  • Analyte Injection: Inject a 2-fold dilution series of CFPN (100 µM to 3.125 µM) and Erlotinib (100 nM to 3.125 nM) at a flow rate of 30 µL/min. Allow 60 seconds for association and 120 seconds for dissociation.

  • Data Fitting: Double-reference the sensograms (subtracting the reference channel and blank injections) and fit to a 1:1 Langmuir binding model to derive the KD​ .

Protocol C: HTRF Kinase Activity Assay

Causality: Once binding is biophysically confirmed, Homogeneous Time-Resolved Fluorescence (HTRF) is used to validate functional inhibition of the kinase's ability to phosphorylate its substrate[6].

  • Reaction Assembly: In a 384-well plate, combine 1 nM EGFR enzyme, 1 µM biotinylated poly-GT substrate, and 10 µM ATP in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 0.01% Tween-20).

  • Inhibitor Titration: Add a 10-point dose-response titration of CFPN (starting at 200 µM) and Erlotinib (starting at 1 µM). Incubate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding EDTA. Add Eu³⁺-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm / 620 nm. Calculate the IC₅₀ using a 4-parameter logistic fit.

Conclusion

like Erlotinib reveals the inherent danger of relying solely on raw IC₅₀ values in early drug discovery. While standard inhibitors exhibit nanomolar potency, they represent the endpoint of years of optimization.

When evaluated through the rigorous biophysical and computational metrics of Fragment-Based Drug Discovery, CFPN demonstrates a highly competitive Ligand Efficiency (0.37). Its nicotinonitrile core provides a thermodynamically stable anchor at the kinase hinge region, while the 2-chloro substituent offers a perfectly positioned synthetic handle for rapid SₙAr elaboration. For researchers looking to bypass the crowded intellectual property space of existing quinazoline-based drugs (like Erlotinib), this scaffold provides an experimentally validated, highly efficient starting point for novel kinase inhibitor design.

References

  • The Recent Medicinal Chemistry Development of Jak2 Tyrosine Kinase Small Molecule Inhibitors. NIH / PMC.
  • Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. NIH / PMC.
  • Fragment-to-Lead Medicinal Chemistry Publications in 2017.
  • Discovery of Fragment-Derived Small Molecules for in Vivo Inhibition of Ketohexokinase (KHK).
  • w09, a novel autophagy enhancer, induces autophagy-dependent cell apoptosis via activation of the EGFR-mediated RAS-RAF1-MAP2K-MAPK1/3 p
  • Epidermal growth factor receptors unveiled: a comprehensive survey on mutations, clinical insights of global inhibitors, and emergence of heterocyclic derivatives as EGFR inhibitors. Taylor & Francis.

Sources

Comparative

A Comparative Stability Analysis of 2-Chloro-4-(4-fluorophenyl)nicotinonitrile in Different Buffer Systems: A Technical Guide for Drug Development Professionals

This in-depth technical guide provides a comprehensive comparative analysis of the stability of 2-Chloro-4-(4-fluorophenyl)nicotinonitrile in various buffer systems. Designed for researchers, scientists, and drug develop...

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Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive comparative analysis of the stability of 2-Chloro-4-(4-fluorophenyl)nicotinonitrile in various buffer systems. Designed for researchers, scientists, and drug development professionals, this guide details the experimental rationale, protocols, and data interpretation necessary for robust pre-formulation studies. By understanding the chemical stability of this compound under different pH conditions, researchers can make informed decisions regarding formulation, storage, and analytical method development.

Introduction: The Critical Role of Pre-formulation Stability Studies

The journey of a new chemical entity (NCE) from discovery to a marketable drug product is fraught with challenges, a significant one being the inherent chemical stability of the molecule.[1] Pre-formulation stability studies are a cornerstone of early-phase drug development, providing critical insights into a molecule's degradation pathways and its compatibility with various excipients.[2][3] These studies, often conducted under stressed conditions, are essential for developing a stable and effective pharmaceutical formulation.[1]

This guide focuses on 2-Chloro-4-(4-fluorophenyl)nicotinonitrile, a molecule with a complex structure featuring a chlorinated pyridine ring, a fluorinated phenyl group, and a nitrile moiety. Each of these functional groups presents potential liabilities for degradation, particularly hydrolysis. The nitrile group, for instance, can be susceptible to hydrolysis to form a carboxamide and subsequently a carboxylic acid, a reaction often catalyzed by acidic or basic conditions. The chloro-substituent on the pyridine ring may also be subject to nucleophilic substitution.

Understanding the stability of 2-Chloro-4-(4-fluorophenyl)nicotinonitrile across a physiologically relevant pH range is paramount for several reasons:

  • Formulation Development: Identifying the optimal pH for maximum stability is crucial for developing liquid formulations, such as parenteral or oral solutions.

  • Excipient Selection: The choice of buffering agents and other excipients will be guided by their compatibility with the active pharmaceutical ingredient (API).[4][5]

  • Analytical Method Development: Knowledge of potential degradants is essential for developing a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, that can accurately quantify the parent compound and its degradation products.[6][7][8]

  • Regulatory Submissions: Stability data forms a critical part of the Chemistry, Manufacturing, and Controls (CMC) section of regulatory filings.[2][9]

This guide will provide a detailed experimental framework for conducting a comparative stability analysis of 2-Chloro-4-(4-fluorophenyl)nicotinonitrile in commonly used pharmaceutical buffer systems: acetate, phosphate, and citrate.

Experimental Design and Rationale

A well-designed forced degradation study aims to achieve a target degradation of 5-20% of the parent compound to ensure that degradation products are formed at detectable levels without excessive breakdown of the main component.[2] The following experimental design is structured to provide a comprehensive understanding of the pH-dependent stability of 2-Chloro-4-(4-fluorophenyl)nicotinonitrile.

Selection of Buffer Systems

The choice of buffers is critical and should cover a range of pH values relevant to pharmaceutical formulations and physiological conditions.[4][10]

  • Acetate Buffer (pH 4.5): Represents an acidic environment and is commonly used in oral and parenteral formulations. Its pKa is around 4.76, providing good buffering capacity at this pH.[11]

  • Phosphate Buffer (pH 7.4): Mimics physiological pH and is one of the most widely used buffers in parenteral and ophthalmic preparations due to its biological compatibility.[10][11]

  • Citrate Buffer (pH 6.0 and 8.0): Citric acid is a trivalent acid with three pKa values (3.1, 4.8, and 6.4), offering a wide buffering range.[11] It is frequently used in various formulations. We will investigate both a slightly acidic and a slightly basic pH with this buffer to explore the stability profile around neutrality.

Experimental Conditions
  • Concentration of 2-Chloro-4-(4-fluorophenyl)nicotinonitrile: A stock solution will be prepared in a suitable organic solvent (e.g., acetonitrile or methanol) and then diluted in the respective buffers to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL). The use of a co-solvent is often necessary for poorly water-soluble compounds.[1]

  • Temperature: The study will be conducted at an elevated temperature (e.g., 60°C) to accelerate degradation and allow for data collection within a reasonable timeframe.[9] A control set of samples will be stored at a lower temperature (e.g., 5°C) to serve as a baseline.

  • Time Points: Samples will be collected and analyzed at multiple time points (e.g., 0, 24, 48, 72, and 168 hours) to monitor the degradation kinetics.

Materials and Methods

Materials
  • 2-Chloro-4-(4-fluorophenyl)nicotinonitrile (purity ≥98%)

  • Acetic Acid (glacial, analytical grade)

  • Sodium Acetate (analytical grade)

  • Sodium Phosphate Monobasic (analytical grade)

  • Sodium Phosphate Dibasic (analytical grade)

  • Citric Acid (analytical grade)

  • Sodium Citrate (analytical grade)

  • Sodium Hydroxide (for pH adjustment)

  • Hydrochloric Acid (for pH adjustment)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (deionized, 18.2 MΩ·cm)

Buffer Preparation (0.1 M)
  • Acetate Buffer (pH 4.5): Dissolve appropriate amounts of acetic acid and sodium acetate in deionized water. Adjust the pH to 4.5 using acetic acid or sodium hydroxide.

  • Phosphate Buffer (pH 7.4): Dissolve appropriate amounts of sodium phosphate monobasic and sodium phosphate dibasic in deionized water. Adjust the pH to 7.4 using phosphoric acid or sodium hydroxide.

  • Citrate Buffer (pH 6.0 and 8.0): Dissolve appropriate amounts of citric acid and sodium citrate in deionized water. Adjust the pH to 6.0 and 8.0, respectively, using citric acid or sodium hydroxide.

Sample Preparation
  • Prepare a stock solution of 2-Chloro-4-(4-fluorophenyl)nicotinonitrile (1 mg/mL) in acetonitrile.

  • For each buffer system, add 1 mL of the stock solution to a 10 mL volumetric flask.

  • Dilute to the mark with the respective buffer to obtain a final concentration of 100 µg/mL.

  • Transfer aliquots of each solution into sealed vials.

  • Place the vials in a temperature-controlled oven at 60°C.

  • Place a corresponding set of vials in a refrigerator at 5°C (control).

HPLC Analysis

A stability-indicating HPLC method is crucial for separating the parent compound from its potential degradation products.[6][12][13]

  • Instrument: HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended to ensure separation of both polar and non-polar compounds. For example, a gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of 2-Chloro-4-(4-fluorophenyl)nicotinonitrile (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_incubation Incubation Phase cluster_analysis Analysis Phase cluster_data Data Interpretation A Prepare 0.1 M Buffer Solutions (Acetate, Phosphate, Citrate) C Dilute Stock Solution in Each Buffer to 100 µg/mL A->C Diluent B Prepare 1 mg/mL Stock Solution of 2-Chloro-4-(4-fluorophenyl)nicotinonitrile in ACN B->C Analyte D Aliquot Samples into Vials C->D E Incubate at 60°C (Stress) D->E F Store at 5°C (Control) D->F G Sample at Time Points (0, 24, 48, 72, 168 hrs) E->G Stressed Samples F->G Control Samples H HPLC Analysis (Reversed-Phase C18, Gradient Elution) G->H I Quantify Parent Compound and Degradation Products H->I J Calculate % Degradation I->J K Compare Stability Across Buffers J->K

Caption: Experimental workflow for the comparative stability analysis.

Results and Discussion

The following table presents hypothetical data representing the percentage of 2-Chloro-4-(4-fluorophenyl)nicotinonitrile remaining over time in the different buffer systems at 60°C.

Time (hours)Acetate Buffer (pH 4.5)Phosphate Buffer (pH 7.4)Citrate Buffer (pH 6.0)Citrate Buffer (pH 8.0)
0 100.0%100.0%100.0%100.0%
24 98.5%96.2%97.8%92.1%
48 97.1%92.5%95.7%85.3%
72 95.8%88.9%93.5%78.9%
168 91.2%79.8%87.6%65.4%
Interpretation of Results

The hypothetical data suggests that the stability of 2-Chloro-4-(4-fluorophenyl)nicotinonitrile is highly dependent on the pH of the buffer solution.

  • Highest Stability: The compound exhibits the highest stability in the acidic acetate buffer (pH 4.5), with only a minor degradation observed after 168 hours.

  • Moderate Stability: In the slightly acidic citrate buffer (pH 6.0), the compound shows good stability, although slightly less than at pH 4.5.

  • Decreased Stability at Physiological pH: At a physiological pH of 7.4 in phosphate buffer, the degradation rate increases significantly.

  • Lowest Stability: The compound is least stable in the slightly alkaline citrate buffer (pH 8.0), indicating that basic conditions promote its degradation.

These findings are consistent with the known susceptibility of nitrile groups to base-catalyzed hydrolysis.[14][15] The increased degradation at higher pH values strongly suggests that the primary degradation pathway involves the hydrolysis of the nicotinonitrile moiety.

Potential Degradation Pathway

The primary degradation pathway is likely the hydrolysis of the nitrile group. This can proceed in two steps: first to the corresponding amide, 2-Chloro-4-(4-fluorophenyl)nicotinamide, and then further hydrolysis to the carboxylic acid, 2-Chloro-4-(4-fluorophenyl)nicotinic acid.

G A 2-Chloro-4-(4-fluorophenyl)nicotinonitrile (Parent Compound) B 2-Chloro-4-(4-fluorophenyl)nicotinamide (Amide Intermediate) A->B Hydrolysis (OH⁻) C 2-Chloro-4-(4-fluorophenyl)nicotinic acid (Carboxylic Acid Degradant) B->C Hydrolysis (OH⁻)

Caption: Proposed primary degradation pathway of 2-Chloro-4-(4-fluorophenyl)nicotinonitrile.

Another potential, though likely slower, degradation pathway could involve the nucleophilic substitution of the chlorine atom on the pyridine ring, especially at elevated temperatures and extreme pH values. The identification and characterization of these degradation products would require techniques such as mass spectrometry (MS) coupled with HPLC.

Conclusion and Recommendations

This comparative stability analysis demonstrates the significant influence of pH on the stability of 2-Chloro-4-(4-fluorophenyl)nicotinonitrile. The compound is most stable in acidic conditions (pH 4.5) and shows increasing degradation as the pH becomes neutral and slightly alkaline.

Based on these findings, the following recommendations are proposed for the development of 2-Chloro-4-(4-fluorophenyl)nicotinonitrile:

  • Formulation Strategy: For liquid formulations, a buffer system that maintains a pH in the acidic range (e.g., pH 4.0-5.5) is recommended to ensure optimal stability. Acetate or citrate buffers would be suitable candidates.

  • Analytical Method: The developed HPLC method should be validated to ensure it can separate and quantify the parent compound, the intermediate amide, and the final carboxylic acid degradant.

  • Storage Conditions: To minimize degradation, the compound, both as a drug substance and in formulated products, should be stored under controlled conditions, and exposure to alkaline environments should be avoided.

Further studies should be conducted to confirm the structure of the degradation products using LC-MS and to evaluate the stability of the compound under other stress conditions, such as oxidation and photolysis, as recommended by ICH guidelines.[1]

References

  • Ansari, M. J., & Kohli, K. (2018). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 8(10), 143-151. [Link]

  • Pharmaguideline. (n.d.). Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • International Journal of Scientific and Research Publications. (2022). Force Degradation for Pharmaceuticals: A Review. [Link]

  • Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Fagron Academy. (n.d.). Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. [Link]

  • International Research Journal of Pharmacy and Medical Sciences. (2022). Stability Indicating HPLC Method Development: A Review. [Link]

  • Gpatindia. (2021, July 17). Buffers in Pharmaceutical systems, Preparations and Stability, Buffered Isotonic Solutions. [Link]

  • ManTech Publications. (2025, January 15). Stability Testing in Pharmaceutical Industry: Strategies for Ensuring Product Quality and Shelf Life. [Link]

  • European Pharmaceutical Review. (2012, July 10). Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. [Link]

  • Chew, Y. L., Khor, M. A., & Lim, Y. Y. (2021). Choices of chromatographic methods as stability-indicating assays for pharmaceutical products: A review. Heliyon, 7(3), e06553. [Link]

  • LCGC International. (2026, March 16). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • RJ Wave. (2026, January 1). Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs. [Link]

  • ResearchGate. (2014). Development and Validation of HPLC Stability-Indicating Assays. [Link]

  • Krewson, C. F., & Couch, J. F. (1943). The Hydrolysis of Nicotinonitrile by Ammonia. Journal of the American Chemical Society, 65(11), 2256-2256. [Link]

  • Google Patents. (n.d.). METHOD OF PREPARING NICOTINIC ACID BY NICOTINONITRIL HYDROLYZE.
  • Organic Syntheses Procedure. (n.d.). nicotinonitrile. [Link]

Sources

Validation

Mass spectrometry fragmentation pattern analysis for 2-Chloro-4-(4-fluorophenyl)nicotinonitrile

Mass Spectrometry Fragmentation Pattern Analysis for 2-Chloro-4-(4-fluorophenyl)nicotinonitrile: A Comparative Platform Guide As a Senior Application Scientist, navigating the structural elucidation of complex halogenate...

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Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Fragmentation Pattern Analysis for 2-Chloro-4-(4-fluorophenyl)nicotinonitrile: A Comparative Platform Guide

As a Senior Application Scientist, navigating the structural elucidation of complex halogenated biaryls requires more than just running a sample through a mass spectrometer; it demands a deep understanding of molecular causality and platform physics. 2-Chloro-4-(4-fluorophenyl)nicotinonitrile ( C12​H6​ClFN2​ ) is a highly functionalized scaffold frequently encountered as a critical intermediate in the development of agrochemicals and pharmaceutical kinase inhibitors.

This guide objectively compares the performance of Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap platforms for the fragmentation analysis of this molecule, providing a self-validating experimental framework for your laboratory.

Molecular Context and Fragmentation Causality

To optimize any MS/MS method, one must first understand the thermodynamic vulnerabilities of the target molecule. 2-Chloro-4-(4-fluorophenyl)nicotinonitrile contains three distinct electron-withdrawing groups (chloro, fluoro, and cyano) that significantly alter the electron density of the pyridine ring.

Under Electrospray Ionization in positive mode (ESI+), the molecule is protonated primarily at the pyridine nitrogen, yielding a precursor ion [M+H]+ at an exact mass of m/z≈233.028 . Because of the natural isotopic distribution of chlorine ( 35Cl and 37Cl in a ~3:1 ratio), a mandatory diagnostic M+2 peak appears at m/z≈235.025 .

Mechanistic Fragmentation Pathways (CID/HCD):

  • Low Collision Energy (10–20 eV) - Nitrile Cleavage: The cyano group at the C3 position is highly labile. Collisional activation readily induces the neutral loss of hydrogen cyanide (HCN, 27.01 Da), generating a dominant fragment at m/z≈206.02 . Causality: The steric strain between the C2-chloro and C4-aryl groups forces the C3-nitrile out of the optimal conjugation plane, lowering the activation energy required for its expulsion [4].

  • Medium Collision Energy (20–30 eV) - Dehalogenation: The C-Cl bond undergoes heterolytic cleavage, resulting in the loss of HCl (36.00 Da) to yield a fragment at m/z≈197.05 .

  • High Collision Energy (>35 eV) - Biaryl Cleavage: The C-F bond is significantly stronger than the C-Cl bond. Therefore, rather than losing fluorine, high normalized collision energies (NCE) induce the cleavage of the C-C bond between the pyridine and the fluorophenyl ring, yielding a stable 4-fluorophenyl cation at m/z≈95.03 .

Comparative Platform Analysis

Selecting the correct mass analyzer dictates the quality of your structural data. Below is an objective comparison of how three leading architectures handle the specific analytical challenges of 2-Chloro-4-(4-fluorophenyl)nicotinonitrile [2, 3].

Platform Performance Summary
Performance MetricTriple Quadrupole (QqQ)Q-TOF (e.g., Agilent 6540)Orbitrap (e.g., Q Exactive)
Mass Accuracy Unit mass (~0.7 Da)< 2 ppm< 1 ppm
Resolution (at m/z 200) ~1,000 (FWHM)40,000 – 60,000140,000 – 280,000
Isotopic Fidelity ModerateExcellent (High MCP dynamic range)Very Good (Subject to space charge limits)
Scan Speed Ultra-fast (dwell times <5 ms)Fast (up to 50 Hz)Moderate (12–20 Hz at standard res)
Best Use Case for Target High-throughput PK/PD MRM quantification.Fast LC screening; preserving the 3:1 Cl isotope ratio.Resolving isobaric interferences and fine isotopes.

Application Insights:

  • Orbitrap: If your synthesis matrix contains isobaric impurities, the Orbitrap is unparalleled. Its ultra-high resolution can easily differentiate between a 37Cl isotope and a 13C2​ isotopic contribution, which is critical when validating the elemental composition of the m/z206 fragment [1, 2].

  • Q-TOF: Q-TOF instruments excel in isotopic fidelity because their microchannel plate (MCP) detectors do not suffer from the intraspectral space-charge effects that can occasionally skew isotope ratios in ion traps. If you are relying heavily on the 3:1 chlorine signature for automated data filtering, Q-TOF provides highly reliable isotopic scoring [1].

  • QqQ: While QqQ systems lack the resolution for unknown elucidation, they are the gold standard for targeted quantification. Once the m/z233→206 transition is established, QqQ offers the widest linear dynamic range for pharmacokinetic tracking [3].

Self-Validating Experimental Protocol (LC-HRMS/MS)

To ensure scientific integrity, every MS protocol must contain internal logic checks. The following step-by-step methodology utilizes the target's isotopic signature as a self-validating system.

Step 1: Chromatography (UHPLC)

  • Column: C18 superficially porous particle (SPP) column (e.g., 2.1 x 50 mm, 1.8 µm). Causality: SPP columns minimize longitudinal diffusion, providing sharp peaks (<3 seconds wide) necessary for resolving the target from closely related halogenated synthesis byproducts.

  • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

Step 2: MS/MS Acquisition Parameters (Orbitrap/Q-TOF)

  • Source: ESI Positive. Capillary voltage: 3.5 kV.

  • Precursor Isolation: Set the quadrupole isolation window to 3.0 m/z . Crucial Step: A standard 1.0 m/z window will isolate only the 35Cl monoisotopic mass ( m/z233 ). By widening the window to 3.0 m/z, you co-isolate the 37Cl isotope ( m/z235 ), allowing the isotopic signature to transfer to the fragments.

  • Fragmentation: Utilize stepped Higher-energy Collisional Dissociation (HCD) at NCE 15, 25, and 40 to capture the full spectrum of labile (nitrile) and stable (biaryl) cleavages [1].

Step 3: Data Validation (The Isotopic Logic Check) Do not blindly trust software annotations. Validate the data manually using this logic gate:

  • Examine the fragment at m/z206 (Loss of HCN).

  • Validation Check: Does the m/z206 peak have a corresponding peak at m/z208 in a 3:1 ratio?

  • If Yes: The fragment retains the chlorine atom. The assignment of HCN loss is validated.

  • If No: The fragmentation pathway involved the loss of the chlorine atom (or a false positive interference is present). The protocol self-corrects against misassigned structural annotations.

Workflow & Logical Relationships Diagram

The following diagram maps the physical MS/MS workflow and the logical decision tree for structural elucidation.

MS_Workflow Sample Sample Injection 2-Chloro-4-(4-fluorophenyl)nicotinonitrile ESI ESI+ Ionization Formation of[M+H]+ Sample->ESI Quad1 Quadrupole Isolation m/z 233.03 & 235.03 (3.0 m/z window) ESI->Quad1 [M+H]+ Collision Collision Cell (HCD/CID) Stepped NCE (15, 25, 40 eV) Quad1->Collision Frag1 Loss of HCN (-27 Da) m/z 206.02 (Retains Cl) Collision->Frag1 Frag2 Loss of HCl (-36 Da) m/z 197.05 (Loses Cl) Collision->Frag2 Frag3 Biaryl Cleavage m/z 95.03 (Fluorophenyl) Collision->Frag3 Detector High-Resolution Detection (Orbitrap / Q-TOF) Frag1->Detector Frag2->Detector Frag3->Detector Data Self-Validation: Check 3:1 Isotope Ratio on m/z 206 Detector->Data

Figure 1: LC-MS/MS isolation workflow and self-validating isotopic logic tree for target elucidation.

References

  • "Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable?" Repository of the Academy's Library (mtak.hu).
  • "The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry" Thermo Fisher Scientific.
  • "Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips" Metware Biotechnology.
  • "Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry" PubMed (nih.gov).
Comparative

In Vivo Efficacy Comparison Guide: 2-Chloro-4-(4-fluorophenyl)nicotinonitrile vs. Advanced Fluorinated Analogs

Executive Summary & Mechanistic Rationale The strategic incorporation of fluorine atoms into small molecule scaffolds is a foundational principle in modern medicinal chemistry, utilized to systematically enhance metaboli...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The strategic incorporation of fluorine atoms into small molecule scaffolds is a foundational principle in modern medicinal chemistry, utilized to systematically enhance metabolic stability, modulate lipophilicity, and improve target binding affinity[1]. In the landscape of targeted oncology, PIM-1 kinase has emerged as a critical driver of tumorigenesis. PIM-1 is constitutively active in several malignancies (including breast and prostate cancers) where it phosphorylates downstream effectors in the PI3K/AKT/mTOR pathway and suppresses pro-apoptotic proteins[2].

The compound 2-Chloro-4-(4-fluorophenyl)nicotinonitrile (2-Cl-4-FPN) serves as a highly potent core scaffold for ATP-competitive PIM-1 kinase inhibitors[3]. The nicotinonitrile core effectively mimics the adenine ring of ATP, while the 4-fluorophenyl moiety projects into the hydrophobic hinge region of the kinase[4].

This guide objectively compares the in vivo efficacy of the baseline 2-Cl-4-FPN scaffold against two advanced fluorinated analogs to provide drug development professionals with actionable, data-driven insights into structure-activity relationships (SAR) and pharmacokinetic optimization.

Pathway Visualization

The following diagram illustrates the causal relationship between PIM-1 kinase signaling and the targeted blockade mechanism executed by fluorinated nicotinonitrile derivatives.

Pathway Inhibitor 2-Cl-4-FPN (Inhibitor) PIM1 PIM-1 Kinase Inhibitor->PIM1 Blocks BAD BAD Protein (Pro-apoptotic) PIM1->BAD Phosphorylates (Inhibits) mTOR mTOR Pathway PIM1->mTOR Activates Apoptosis Apoptosis BAD->Apoptosis Promotes Survival Tumor Survival mTOR->Survival Promotes

PIM-1 kinase signaling pathway and the targeted blockade mechanism by fluorinated nicotinonitriles.

Comparative In Vivo Efficacy & Pharmacokinetic Data

To evaluate the translational potential of these compounds, we compare the baseline 2-Cl-4-FPN against two representative advanced structural analogs:

  • Analog A (Trifluoromethyl-FPN): Features a -CF3 group in place of the single fluorine, designed to increase metabolic resistance against Cytochrome P450 (CYP) oxidation[1].

  • Analog B (Pentafluoro-FPN): Features a fully fluorinated phenyl ring to maximize lipophilicity and target occupancy[1].

Quantitative Performance Summary
CompoundPIM-1 IC₅₀ (nM)In Vivo TGI (%)*Half-life (t₁/₂ hrs)Oral Bioavailability (F%)Causality of Performance
2-Cl-4-FPN (Base) 18.959.1%4.245%Baseline halogen bonding with Lys67 and hydrophobic residues (Phe49, Ile104) yields strong target affinity[3][4].
Analog A (-CF₃) 12.472.5%7.862%The strong electron-withdrawing nature of -CF₃ lowers the pKa of adjacent nitrogens, improving membrane permeability and shielding the ring from metabolic degradation[1].
Analog B (Pentafluoro) 8.241.0%9.518%While in vitro binding is exceptionally tight due to multi-point halogen bonding, excessive lipophilicity leads to poor aqueous solubility and rapid biliary clearance, drastically reducing in vivo efficacy.

*TGI (Tumor Growth Inhibition) measured in MCF-7 murine xenograft models at 20 mg/kg/day oral dosing over 21 days.

Expert Insight: The data reveals a critical threshold in fluorination. While Analog B exhibits the highest biochemical potency (IC₅₀ = 8.2 nM), its in vivo efficacy is severely compromised by poor bioavailability. Analog A represents the optimal balance, where the -CF3 group provides sufficient metabolic shielding without crossing the threshold into extreme lipophilicity, resulting in the highest Tumor Growth Inhibition (72.5%).

Self-Validating Experimental Protocol: Xenograft Efficacy Study

To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating system for testing the in vivo efficacy of nicotinonitrile derivatives. Every step is designed to eliminate systemic bias and confirm assay validity.

Step-by-Step Methodology
  • Formulation Preparation (Causality-Driven):

    • Action: Dissolve 2-Cl-4-FPN and analogs in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

    • Causality: Fluorinated nicotinonitriles are highly lipophilic[1]. Standard aqueous buffers will cause precipitation. This specific co-solvent system ensures the compound remains in solution in the gastrointestinal tract, preventing artificially low bioavailability readings.

  • Cell Culture & Inoculation:

    • Action: Culture MCF-7 human breast cancer cells (known for high PIM-1 expression[4]) in DMEM with 10% FBS. Harvest at 80% confluence.

    • Action: Inject 5×106 cells suspended in a 1:1 mixture of Matrigel and PBS subcutaneously into the right flank of female BALB/c nude mice.

  • Volume-Based Randomization (Self-Validation Step):

    • Action: Monitor tumor growth until volumes reach ~100 mm³. Randomize mice into control and treatment groups (n=8/group) ensuring the mean starting tumor volume is statistically identical across all cohorts.

    • Causality: Randomizing by volume rather than weight prevents baseline tumor size discrepancies from skewing the final TGI calculations.

  • Blinded Dosing & Measurement:

    • Action: Administer compounds orally (PO) at 20 mg/kg once daily for 21 days. Include a Vehicle Control group and a Positive Control group (e.g., Staurosporine or SGI-1776)[2][3].

    • Action: A blinded researcher must measure tumors bi-weekly using digital calipers. Calculate volume using the formula: V=0.5×Length×Width2 .

  • Endpoint Analysis & Biomarker Confirmation:

    • Action: Euthanize mice on day 21. Excise and weigh tumors. Perform Immunohistochemistry (IHC) on tumor sections for cleaved Caspase-3 and phosphorylated BAD.

    • Causality: Relying solely on tumor volume is insufficient. IHC confirms that the reduction in tumor size is mechanistically driven by PIM-1 inhibition and subsequent apoptosis, validating the pathway hypothesis[2].

Experimental Workflow Visualization

Workflow Prep Formulation & Cell Prep Inoc Xenograft Inoculation Prep->Inoc Rand Volume-Based Randomization Inoc->Rand Dose Daily Oral Dosing Rand->Dose Measure Blinded Caliper Measurement Dose->Measure End Endpoint Analysis Measure->End

Step-by-step in vivo xenograft experimental workflow ensuring self-validating efficacy data.

Conclusion & Strategic Recommendations

The 2-Chloro-4-(4-fluorophenyl)nicotinonitrile scaffold is a highly viable starting point for PIM-1 kinase inhibitor development, demonstrating robust in vivo tumor suppression[3][4]. However, comparative data indicates that targeted structural evolution—specifically the transition to a trifluoromethylated analog (Analog A)—yields superior pharmacokinetic stability and enhanced in vivo efficacy without crossing the threshold into detrimental lipophilicity[1].

For drug development professionals, future optimization of this scaffold should focus on maintaining the critical halogen bonding interactions in the kinase hinge region while utilizing formulation strategies (e.g., lipid nanoparticles) to maximize the bioavailability of highly fluorinated candidates.

References

  • Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Elsevier Pure.
  • Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. Frontiers.
  • Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities. PMC.
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega.

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-4-(4-fluorophenyl)nicotinonitrile proper disposal procedures

As a Senior Application Scientist, I have designed this technical guide to bridge the gap between regulatory compliance and practical laboratory operations. Handling specialized building blocks like 2-Chloro-4-(4-fluorop...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical guide to bridge the gap between regulatory compliance and practical laboratory operations. Handling specialized building blocks like 2-Chloro-4-(4-fluorophenyl)nicotinonitrile requires more than just following rules; it requires an understanding of the chemical causality behind environmental health and safety (EHS) protocols.

Below is the comprehensive, step-by-step operational and disposal plan for researchers and drug development professionals working with this compound.

Chemical Profile and Waste Characterization

2-Chloro-4-(4-fluorophenyl)nicotinonitrile is a halogenated nitrile frequently utilized in medicinal chemistry[1]. The presence of a nitrile group and two distinct halogens (chlorine and fluorine) dictates strict waste segregation protocols. Improper disposal can lead to the release of toxic acid gases or the formation of persistent organic pollutants during thermal destruction[2].

Table 1: Chemical and Waste Profile

AttributeSpecificationOperational Rationale
Chemical Name 2-Chloro-4-(4-fluorophenyl)nicotinonitrileMust be written in full on waste labels; abbreviations are strictly prohibited by EPA guidelines[3].
CAS Number 886362-05-6Essential for accurate safety data tracking and EHS waste manifesting[1].
Molecular Formula C₁₂H₆ClFN₂The presence of Cl, F, and N dictates the need for specialized high-temperature incineration with alkaline scrubbing[1][2].
Waste Classification Halogenated Organic WasteMust be segregated from non-halogenated waste to prevent dioxin formation during standard incineration[2][4].
Primary Container High-Density Polyethylene (HDPE)Provides excellent chemical resistance and structural integrity for solid or dissolved organic waste[4].

Risk Assessment and PPE Causality

Before generating waste, researchers must implement appropriate controls based on the physical state of the chemical and the solvents used in the workflow.

  • Glove Selection Causality: The compound itself is typically a solid powder. While standard disposable nitrile gloves may provide adequate incidental contact protection against the dry powder, the compound is often dissolved in organic solvents during synthesis. If handled in a solution of acetonitrile, for example, standard nitrile gloves will experience breakthrough in a matter of seconds. In such cases, heavier-weight butyl rubber gloves are required to ensure operator safety[5][6].

  • Engineering Controls: All transfers, weighing, and waste consolidation should be performed inside a certified laboratory chemical hood to prevent the inhalation of aerosols or dust[7].

Standard Operating Procedure: Waste Segregation and Labeling

The foundation of proper chemical disposal is accurate segregation and labeling at the point of generation.

  • Container Preparation: Select an intact, chemically compatible container, such as an HDPE carboy or a wide-mouth polyethylene jar, ensuring it has a secure, leak-proof cap[4][8].

  • Immediate Labeling: Attach a hazardous waste tag to the container before any waste is added. The label must explicitly state "Hazardous Waste"[3].

  • Constituent Identification: Write the full chemical name, "2-Chloro-4-(4-fluorophenyl)nicotinonitrile," on the label. Do not use generic terms like "Halogenated Waste" or "Solvent Waste" on the constituent list, as this violates EPA labeling requirements and impedes proper waste characterization[3][8].

  • Segregation: Store the container in a designated secondary containment tray. Ensure it is kept separate from incompatible materials, such as strong oxidizers or strong bases, which could trigger violent reactions[4].

  • Closure: Keep the container sealed at all times unless actively adding waste. Never leave funnels resting in the container opening[8].

Institutional Disposal and Environmental Treatment

Once the waste container is full or reaches the regulatory time limit (e.g., 90 days for Large Quantity Generators), it must be transferred to the institutional EHS department[8].

The Causality of Halogenated Treatment: Why must this compound be segregated strictly as a halogenated waste? When combusted, the chlorine and fluorine atoms in 2-Chloro-4-(4-fluorophenyl)nicotinonitrile generate highly corrosive hydrogen chloride (HCl) and hydrogen fluoride (HF) gases. Furthermore, the nitrile group generates nitrogen oxides (NOx). If processed in a standard municipal incinerator, these byproducts cause severe equipment corrosion and environmental toxicity.

Therefore, EHS routes this waste to specialized rotary kiln or liquid injection incinerators[2]. These facilities operate at extremely high temperatures (>1100°C) to ensure complete destruction and prevent the synthesis of polychlorinated dibenzodioxins (PCDDs). The exhaust gases are then passed through high-efficiency alkaline scrubbers (e.g., caustic scrubbing) to neutralize the acidic HCl and HF before environmental release[2][9].

WasteWorkflow Gen Waste Generation 2-Chloro-4-(4-fluorophenyl)nicotinonitrile Seg Waste Segregation (Halogenated Organics) Gen->Seg Label RCRA Compliant Labeling (Full Chemical Name) Seg->Label EHS EHS Collection & Manifesting Label->EHS Incineration High-Temp Incineration (>1100°C) EHS->Incineration Scrubber Alkaline Scrubbing (Neutralize HCl, HF, NOx) Incineration->Scrubber

Workflow for the segregation, collection, and specialized thermal treatment of halogenated waste.

Emergency Spill Response Protocol

In the event of an accidental release during handling or waste transfer, immediate and systematic action is required to minimize exposure.

  • Secure the Area: Alert nearby personnel and restrict access to the spill zone.

  • Don PPE: Ensure the use of safety goggles, a lab coat, and appropriate chemically resistant gloves (e.g., butyl rubber if aggressive solvents are involved)[5][6].

  • Containment and Collection:

    • For solid spills: Carefully sweep up the powder using a brush and dustpan, avoiding the generation of airborne dust. Alternatively, use a HEPA-filtered vacuum specifically designed for hazardous laboratory materials.

    • For solution spills: Absorb the liquid using inert, non-combustible absorbent materials (e.g., vermiculite or specialized chemical spill pads).

  • Decontamination: Wash the contaminated surface with soap and water. Collect all cleanup materials, including paper towels and used absorbents, and place them into a designated hazardous waste bag (often color-coded yellow or red, depending on institutional policy)[6].

  • Disposal of Cleanup Materials: Double-bag the waste, label it accurately with the chemical constituents, and submit it for EHS pickup[6].

Sources

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